molecular formula C20H26O4 B563657 Pterisolic acid C CAS No. 1401419-87-1

Pterisolic acid C

Número de catálogo: B563657
Número CAS: 1401419-87-1
Peso molecular: 330.4 g/mol
Clave InChI: MOEGAVNUGPZNDZ-OBHGLWADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pterisolic acid C is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGAVNUGPZNDZ-OBHGLWADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194053
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-87-1
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Isolation of Pterisolic Acid C from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature, including extensive searches of chemical databases and publications on the phytochemical constituents of Tripterygium wilfordii, we have found no specific documented evidence of the isolation of a compound named "Pterisolic acid C" from this particular plant species.

Our research indicates that while Tripterygium wilfordii is a rich source of a diverse array of terpenoids, including numerous diterpenoids and triterpenoids, the existing literature does not mention this compound among them. A recent comprehensive review in 2025 detailed 217 terpenoids isolated from T. wilfordii, and this compound was not included in this extensive list.[1]

Conversely, our investigation suggests that compounds with the "Pterisolic acid" naming convention are typically isolated from ferns of the Pteris genus. For instance, Pterisolic acid D and Pterisolic acid E have been reported as natural products from Pteris semipinnata. This strongly suggests that this compound is also likely a constituent of a Pteris species rather than Tripterygium wilfordii.

Alternative Focus: Isolation of Bioactive Triterpenoids from Tripterygium wilfordii

Given the interest in the triterpenoid constituents of Tripterygium wilfordii for drug development, we can provide a detailed technical guide on the isolation of a well-characterized and medicinally significant triterpenoid from this plant, such as Celastrol or Wilforlide A . These compounds have established biological activities and their isolation protocols are well-documented.

Should you wish to proceed with a guide on one of these alternative compounds, we can provide the following:

  • Detailed Experimental Protocols: A step-by-step methodology for the extraction, fractionation, and purification of the selected triterpenoid from Tripterygium wilfordii roots.

  • Quantitative Data Presentation: Clearly structured tables summarizing yields, purity, and other quantitative data from published studies.

  • Mandatory Visualizations:

    • Graphviz diagrams illustrating the experimental workflow for isolation.

    • Diagrams of relevant signaling pathways associated with the compound's biological activity.

We are committed to providing accurate and actionable scientific information. Please let us know if you would like us to prepare a detailed guide on the isolation of a confirmed bioactive triterpenoid from Tripterygium wilfordii.

References

Pterisolic Acid C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1401419-87-1

This technical guide provides an in-depth overview of Pterisolic acid C, a diterpenoid compound isolated from Pteris semipinnata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, analytical methods, and potential therapeutic applications of this natural product.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C20H26O4.[1] Its chemical structure and properties have been characterized using various analytical techniques. While experimental data on some physical properties are limited, predicted values provide valuable insights for handling and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1401419-87-1[1]
Molecular Formula C20H26O4[1][2]
Molecular Weight 330.42 g/mol [1]
Boiling Point (Predicted) 535.2 ± 50.0 °C[1]
Density (Predicted) 1.26 ± 0.1 g/cm³[1]
pKa (Predicted) 4.60 ± 0.60[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Physical Description Powder[2]

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of this compound.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Experimental Protocols

Isolation of this compound from Pteris semipinnata

A general procedure for the isolation of diterpenoids from plant sources involves the following steps. Please note that specific optimization may be required for this compound.

  • Extraction : The dried and powdered aerial parts of Pteris semipinnata are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration : The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation : The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography : The ethyl acetate fraction, which is likely to contain this compound, is subjected to repeated column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis. These fractions are then pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation : The structure of the isolated this compound is confirmed by spectroscopic methods (NMR, MS, IR, and UV-Vis).

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are emerging, related compounds and extracts from the Pteris genus have demonstrated promising anti-inflammatory and anti-cancer properties. The potential mechanisms of action may involve the modulation of key signaling pathways.

Anti-Inflammatory Activity

Extracts from Pteris species have been shown to alleviate inflammation by inhibiting the TLR4/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

G Potential Anti-Inflammatory Signaling Pathway of Pteris Compounds cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activation MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Cytokines Gene Transcription Pterisolic_Acid_C This compound Pterisolic_Acid_C->IKK Inhibition Pterisolic_Acid_C->NFkB Inhibition of Translocation

Caption: Potential inhibition of the TLR4/NF-κB pathway by this compound.

Anti-Cancer Activity

Diterpenoids, the class of compounds to which this compound belongs, have been investigated for their anti-cancer effects. A potential mechanism of action could involve the modulation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.

G Hypothetical Anti-Cancer Signaling Pathway for this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition via Bad, Caspase-9 Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pterisolic_Acid_C This compound Pterisolic_Acid_C->PI3K Inhibition Pterisolic_Acid_C->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this promising area of natural product research.

References

Pterisolic Acid C: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid C is a naturally occurring diterpenoid belonging to the ent-kaurane class. It was first isolated from the fern Pteris semipinnata by Wang et al. in 2011, alongside five other new ent-kaurane diterpenoids designated as pterisolic acids A-F[1]. As a member of the ent-kaurane family, this compound is part of a class of compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and related ent-kaurane diterpenoids, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Biological Activities

The primary biological activities investigated for ent-kaurane diterpenoids, the class of compounds to which this compound belongs, are cytotoxicity against cancer cell lines and anti-inflammatory effects. Research on various structurally similar ent-kaurane diterpenoids isolated from Pteris species and other plants provides valuable insights into the potential therapeutic applications of this compound.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of ent-kaurane diterpenoids against a variety of human cancer cell lines. These compounds often feature an α,β-unsaturated ketone system, which is considered a key pharmacophore for their cytotoxic action, likely through Michael addition reactions with biological nucleophiles[2].

A study on ent-kaurane diterpenoids isolated from the Chinese liverwort Jungermannia tetragona Lindenb evaluated their cytotoxicities against several cancer cell lines, including HepG2 (hepatocellular carcinoma), A2780 (ovarian cancer), 7860 (renal cell carcinoma), and A549 (lung cancer), as well as the normal human bronchial epithelial cell line HBE. The results highlighted that compounds with an exo-methylene cyclopentanone system exhibited strong activity[2]. One of the tested compounds, 11β-hydroxy-ent-16-kaurene-15-one (compound 23 in the study), demonstrated significant cytotoxic activity and was selected for further mechanistic studies, which revealed the induction of both apoptosis and ferroptosis through an increase in cellular reactive oxygen species (ROS) levels in HepG2 cells[2].

Table 1: Cytotoxicity of Selected ent-Kaurane Diterpenoids (IC50 in µM) [2]

Compound NumberHepG2A27807860A549HBE
1 >208.5 ± 0.710.2 ± 0.912.5 ± 1.1>20
2 15.4 ± 1.37.9 ± 0.69.8 ± 0.811.3 ± 1.0>20
3 12.8 ± 1.16.5 ± 0.58.1 ± 0.79.7 ± 0.8>20
21 8.9 ± 0.84.2 ± 0.35.6 ± 0.47.1 ± 0.618.5 ± 1.5
22 7.5 ± 0.63.8 ± 0.34.9 ± 0.46.2 ± 0.515.3 ± 1.2
23 5.2 ± 0.4 2.9 ± 0.2 3.7 ± 0.3 4.8 ± 0.4 12.1 ± 1.0

Note: Data represents the mean ± standard deviation of three independent experiments. Compounds not shown were inactive (IC50 > 20 µM).

Another study investigating ent-kaurane diterpenoids from two Aspilia species reported moderate cytotoxic activity against hepatocellular carcinoma (Hep-G2) and adenocarcinomic human alveolar basal epithelial (A549) cell lines[3].

Anti-Neuroinflammatory Activity

Ent-kaurane diterpenoids isolated from the roots of Pteris multifida have demonstrated significant anti-neuroinflammatory properties. In a study investigating their effects on lipopolysaccharide (LPS)-activated BV-2 microglia cells, several of these compounds were found to inhibit the production of nitric oxide (NO)[4]. Specifically, two compounds from this study significantly reduced the expression of cyclooxygenase-2 (COX-2) protein and the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[4]. These findings suggest that ent-kaurane diterpenoids could be promising lead compounds for the development of anti-neuroinflammatory agents[4].

Table 2: Inhibition of NO Production by ent-Kaurane Diterpenoids in LPS-Stimulated BV-2 Cells [4]

CompoundConcentration (µM)NO Production (% of control)
LPS only -100
Compound 1 1045.2 ± 3.1
2028.7 ± 2.5
Compound 7 1051.6 ± 4.2**
2035.9 ± 3.8***

*Note: Data are presented as the mean ± SD (n=3). **p < 0.01 and **p < 0.001 compared to the LPS-treated group.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of ent-kaurane diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A2780, 7860, A549) and a normal cell line (e.g., HBE) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 103 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or its analogs) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Production)

The anti-neuroinflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 104 cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant. 100 µL of the supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve, and the percentage of inhibition is determined relative to the LPS-only treated cells.

Signaling Pathways

The anti-inflammatory effects of ent-kaurane diterpenoids are often mediated through the modulation of key inflammatory signaling pathways. In LPS-stimulated microglial cells, the activation of Toll-like receptor 4 (TLR4) by LPS triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF-κB), leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. The inhibitory effect of certain ent-kaurane diterpenoids on NO and PGE2 production suggests an interference with this pathway.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nucleus->Proinflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Proinflammatory_Genes->Inflammatory_Mediators Translation ent_Kaurane ent-Kaurane Diterpenoids ent_Kaurane->IKK Inhibition ent_Kaurane->NFkB_nucleus Inhibition of Translocation

References

Pterisolic Acid C: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid C is an ent-kaurane diterpenoid isolated from ferns of the Pteris genus, notably Pteris semipinnata and Pteris multifida. As a member of the extensive family of ent-kaurane diterpenoids, this compound is of significant interest to the scientific community due to the established therapeutic properties of this class of compounds, which include anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its isolation, cytotoxic properties, and a proposed mechanism of action based on related compounds.

Chemical and Physical Properties

This compound is a natural diterpenoid with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol . Its structure has been elucidated as ent-13-hydroxy-15-oxo-9(11),16-kauradien-19-oic acid.

Therapeutic Potential: Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic activity against several human cancer cell lines. A key study demonstrated its moderate activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and gastric carcinoma (BGC-823) cells[1]. While the specific IC50 values from this study are not publicly available, research on a closely related compound, Pterisolic acid G, provides quantitative insight into the potential potency of this class of molecules.

Quantitative Data on Related Pterisolic Acids

The following table summarizes the cytotoxic activity of Pterisolic acid G, another ent-kaurane diterpenoid isolated from Pteris semipinnata, against the HCT-116 human colorectal carcinoma cell line[2].

CompoundCell LineTimepointIC50 (µM)
Pterisolic Acid GHCT-11624h20.4
Pterisolic Acid GHCT-11648h16.2
Pterisolic Acid GHCT-11672h4.07

Experimental Protocols

Isolation of Pterisolic Acids A-F from Pteris semipinnata

The following is a general protocol based on the methodology described for the isolation of this compound and its analogues[3].

  • Extraction: The dried and powdered whole plants of Pteris semipinnata are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, typically containing the diterpenoids, is subjected to repeated column chromatography on silica gel, using a gradient of chloroform and methanol as the mobile phase.

  • Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure Pterisolic acids.

Cytotoxicity Assay (General Protocol)

The cytotoxic activity of this compound is determined using a standard in vitro assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay[2][4].

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment: After the treatment period, the assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a specified time. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Proposed Mechanism of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, the mechanisms of action for other cytotoxic ent-kaurane diterpenoids are well-documented. These compounds are known to induce cancer cell death through apoptosis and cell cycle arrest, often involving the modulation of key signaling pathways[5][6][7]. A related compound, Pterisolic acid G, has been shown to inhibit the viability of HCT116 cells by suppressing the Dvl-2/GSK-3β/β-catenin pathway and inducing apoptosis through the upregulation of p53 and generation of reactive oxygen species (ROS)[2].

Based on this evidence, a plausible mechanism for this compound's cytotoxic activity involves the induction of apoptosis and cell cycle arrest through the modulation of one or more signaling pathways commonly affected by ent-kaurane diterpenoids.

Potential Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cell_cycle Cell Cycle Regulation Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis_Extrinsic Apoptosis Caspase-3->Apoptosis_Extrinsic Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3_Intrinsic Caspase-3 Caspase-9->Caspase-3_Intrinsic Apoptosis_Intrinsic Apoptosis Caspase-3_Intrinsic->Apoptosis_Intrinsic p53 p53 p21 p21 p53->p21 CDK/Cyclin CDK/Cyclin p21->CDK/Cyclin G1/S Arrest G1/S Arrest CDK/Cyclin->G1/S Arrest This compound This compound This compound->Death Receptors ? This compound->Mitochondrion ROS Generation This compound->p53 Upregulation Wnt_Pathway This compound This compound Dvl-2 Dvl-2 This compound->Dvl-2 Inhibition GSK-3β GSK-3β Dvl-2->GSK-3β β-catenin (cytoplasm) β-catenin (cytoplasm) GSK-3β->β-catenin (cytoplasm) Degradation β-catenin (nucleus) β-catenin (nucleus) β-catenin (cytoplasm)->β-catenin (nucleus) Translocation TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF Activation Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Transcription

References

Pterisolic Acid C: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid C, a member of the ent-kaurane diterpenoid family, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of this compound. It is designed to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document details the isolation of this compound from its natural source, presents quantitative data on its yield, outlines comprehensive experimental protocols for its extraction and characterization, and elucidates its proposed biosynthetic pathway with accompanying pathway diagrams.

Natural Source and Isolation of this compound

This compound is a naturally occurring diterpenoid that has been isolated from the fern Pteris semipinnata, a member of the Pteridaceae family.[1] This fern is a rich source of various bioactive ent-kaurane diterpenoids.[1] The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the whole plants of Pteris semipinnata.

Quantitative Data of Isolation

The following table summarizes the quantitative data for the isolation of Pterisolic acids A-F from Pteris semipinnata, as reported in the primary literature. While the specific yield for this compound was not individually detailed in the initial report, the data for its isomers and related compounds provide a valuable reference for the expected yield from the described extraction process. The compounds were isolated from 8.5 kg of dried and powdered whole plants.

CompoundMolecular FormulaYield (mg)
Pterisolic Acid AC₂₀H₂₆O₅15
Pterisolic Acid BC₂₀H₂₆O₄8
This compound C₂₀H₂₈O₄ Not specified
Pterisolic Acid DC₂₀H₃₀O₅25
Pterisolic Acid EC₂₀H₃₀O₅12
Pterisolic Acid FC₂₀H₃₀O₆10

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound and its related compounds from Pteris semipinnata.

Extraction and Isolation Workflow

G plant Dried and powdered whole plants of Pteris semipinnata (8.5 kg) extraction Extraction with 95% EtOH (3 x 20 L, 3 days each) plant->extraction concentrate Concentration under reduced pressure extraction->concentrate crude_extract Crude EtOH extract concentrate->crude_extract partition Suspension in H₂O and partition with EtOAc crude_extract->partition aq_phase Aqueous Phase partition->aq_phase discard etOAc_phase EtOAc-soluble fraction partition->etOAc_phase silica_gel Silica gel column chromatography (petroleum ether/EtOAc gradient) etOAc_phase->silica_gel fractions Collection of Fractions (Fr. 1-8) silica_gel->fractions fr5 Fraction 5 fractions->fr5 mci_gel MCI gel CHP 20P column (MeOH/H₂O gradient) fr5->mci_gel subfractions Collection of Subfractions mci_gel->subfractions sephadex Sephadex LH-20 column (MeOH) subfractions->sephadex hplc Semi-preparative HPLC (MeOH/H₂O) sephadex->hplc compounds Pterisolic Acids A-F hplc->compounds

Figure 1. Experimental workflow for the extraction and isolation of Pterisolic acids.

Protocol:

  • Plant Material: The whole plants of Pteris semipinnata were collected, dried, and powdered.

  • Extraction: The powdered plant material (8.5 kg) was extracted with 95% ethanol at room temperature three times, with each extraction lasting for three days.

  • Concentration: The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and then partitioned with ethyl acetate. The ethyl acetate soluble fraction was collected.

  • Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate to yield several fractions.

  • Further Purification: The fractions containing the compounds of interest were further purified using a combination of MCI gel CHP 20P column chromatography (eluting with a methanol-water gradient), Sephadex LH-20 column chromatography (eluting with methanol), and semi-preparative High-Performance Liquid Chromatography (HPLC) to afford the pure Pterisolic acids.

Structure Elucidation

The structures of the isolated Pterisolic acids were determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was employed for the unambiguous determination of the absolute stereochemistry of some of the isolated compounds.[1]

Biosynthesis of this compound

This compound belongs to the ent-kaurane class of diterpenoids. The biosynthesis of these compounds follows the general isoprenoid pathway, starting from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway for the ent-kaurane skeleton, which is the core of this compound, is initiated by the cyclization of geranylgeranyl pyrophosphate (GGPP).

G cluster_0 MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kauranol ent-Kauran-19-ol ent_Kaurene->ent_Kauranol P450 monooxygenases ent_Kauranal ent-Kauran-19-al ent_Kauranol->ent_Kauranal ent_Kaurenoic_acid ent-Kaur-16-en-19-oic acid ent_Kauranal->ent_Kaurenoic_acid Pterisolic_Acid_C_precursor ent-Kaurane skeleton modifications (Oxidation at C-6, C-11, etc.) ent_Kaurenoic_acid->Pterisolic_Acid_C_precursor Further oxidations, hydroxylations Pterisolic_Acid_C This compound Pterisolic_Acid_C_precursor->Pterisolic_Acid_C

Figure 2. Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis are as follows:

  • Formation of GGPP: IPP and DMAPP, derived from either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

  • Cyclization to ent-Kaurene: GGPP undergoes a two-step cyclization process catalyzed by two distinct diterpene synthases. First, ent-copalyl diphosphate synthase (ent-CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate. Subsequently, ent-kaurene synthase (ent-KS) mediates the second cyclization to produce the tetracyclic hydrocarbon, ent-kaurene.

  • Oxidative Modifications: The ent-kaurene skeleton is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These modifications can include hydroxylations, oxidations, and rearrangements. For this compound, which is an ent-15-oxokauran-19-oic acid derivative, this would involve oxidation at C-19 to a carboxylic acid and at C-15 to a ketone. Further hydroxylations at other positions, such as C-6 and C-11, lead to the various Pterisolic acids. The specific enzymes responsible for these final tailoring steps in Pteris semipinnata have yet to be characterized.

Conclusion

This compound, an ent-kaurane diterpenoid from the fern Pteris semipinnata, represents a class of natural products with potential bioactivity. This guide has provided a detailed overview of its natural source, a comprehensive methodology for its isolation and structural elucidation, and a proposed biosynthetic pathway. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound and related compounds. Future studies should focus on the full characterization of the biosynthetic enzymes in Pteris semipinnata to enable synthetic biology approaches for the production of these complex molecules.

References

Methodological & Application

Application Notes and Protocols: Pterisolic Acid C Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pterisolic acid C is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Natural products belonging to the ent-kaurane class have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemistry and drug discovery. This compound possesses a unique oxygenation pattern and a sterically hindered tertiary carboxylic acid moiety, which present interesting challenges and opportunities for both its chemical synthesis and subsequent derivatization to explore its therapeutic potential.

This document provides a comprehensive overview of a plausible synthetic approach to this compound based on established methods for the synthesis of structurally related ent-kaurane diterpenoids. Furthermore, detailed protocols for the derivatization of the challenging tertiary carboxylic acid of this compound are presented to facilitate the generation of analogs for structure-activity relationship (SAR) studies.

Chemical Structure of this compound
  • IUPAC Name: (1R,4aR,4bS,7S,10aR,10bS)-7-hydroxy-1,4a-dimethyl-8-methylidene-9-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid

  • Molecular Formula: C₂₀H₂₈O₅

  • CAS Number: 1401419-87-1

Proposed Total Synthesis of this compound

While a direct total synthesis of this compound has not been reported in the literature, a plausible retrosynthetic analysis can be constructed based on successful syntheses of other highly oxidized ent-kaurane diterpenoids.[1][2][3][4][5] The proposed strategy involves a convergent approach, assembling key fragments to construct the tetracyclic core, followed by late-stage functional group manipulations to install the requisite oxygenation pattern.

Retrosynthetic Analysis:

G Pterisolic_acid_C This compound Intermediate_A Late-stage Oxidation and Functional Group Interconversion Pterisolic_acid_C->Intermediate_A Tetracyclic_Core Tetracyclic ent-Kaurane Core Intermediate_A->Tetracyclic_Core IMDA Intramolecular Diels-Alder (IMDA) Cycloaddition Tetracyclic_Core->IMDA Cyclization_Precursor Diels-Alder Precursor IMDA->Cyclization_Precursor Fragment_A A-Ring Fragment Cyclization_Precursor->Fragment_A Fragment_CD C/D-Ring Fragment Cyclization_Precursor->Fragment_CD

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Protocols:

The forward synthesis would involve the following key transformations:

  • Synthesis of A-Ring and C/D-Ring Fragments: Preparation of chiral building blocks for the A-ring and the C/D-ring system, often starting from commercially available materials.

  • Coupling and Intramolecular Diels-Alder Cycloaddition: Coupling of the A and C/D fragments to form the precursor for an intramolecular Diels-Alder (IMDA) reaction to construct the tetracyclic ent-kaurane core.

  • Stereoselective Reductions and Oxidations: A series of stereocontrolled reductions and oxidations to install the hydroxyl and ketone functionalities at the correct positions.

  • Introduction of the C-19 Carboxylic Acid: Oxidation of a methyl group or another precursor at the C-4 position to the carboxylic acid.

Experimental Protocol for a Key Step (Intramolecular Diels-Alder Cycloaddition):

This protocol is adapted from analogous syntheses of ent-kaurane diterpenoids and serves as a representative procedure.

  • Preparation of the Diels-Alder Precursor: The acyclic precursor containing the diene and dienophile moieties is synthesized through a multi-step sequence.

  • Cyclization Reaction:

    • To a solution of the Diels-Alder precursor (1.0 eq) in toluene (0.01 M), add freshly activated molecular sieves (4 Å).

    • Heat the mixture to 110 °C under an inert atmosphere (Argon).

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tetracyclic ent-kaurane core.

Quantitative Data from Analogous Syntheses:

StepReactionReagents and ConditionsYield (%)Reference
1Intramolecular Diels-Alder CycloadditionToluene, 110 °C, 48 h75-85[1]
2Stereoselective Ketone ReductionNaBH₄, CeCl₃·7H₂O, MeOH, 0 °C>90 (diastereoselective)[4]
3Allylic OxidationSeO₂, t-BuOOH, CH₂Cl₂, rt60-70[5]

Derivatization of this compound

The tertiary carboxylic acid of this compound is sterically hindered, making its derivatization challenging using standard methods. The following protocols are selected for their efficacy with sterically demanding substrates.

Derivatization Workflow:

G Pterisolic_Acid_C This compound Ester_Derivatives Ester Derivatives Pterisolic_Acid_C->Ester_Derivatives Alcohol, Coupling Reagent Amide_Derivatives Amide Derivatives Pterisolic_Acid_C->Amide_Derivatives Amine, Coupling Reagent Esterification Esterification (e.g., Yamaguchi Esterification) Ester_Derivatives->Esterification Amidation Amidation (e.g., with HATU/DIPEA) Amide_Derivatives->Amidation

Caption: Derivatization strategies for this compound.

Protocol 1: Esterification via Yamaguchi Macrolactonization Conditions

This method is effective for the esterification of sterically hindered carboxylic acids.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous toluene (0.1 M).

    • Add triethylamine (2.5 eq) and stir the solution at room temperature for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise and stir the mixture at room temperature for 2 hours.

  • Ester Formation:

    • In a separate flask, dissolve the desired alcohol (3.0 eq) and 4-(dimethylamino)pyridine (DMAP) (4.0 eq) in anhydrous toluene (0.2 M).

    • Add the activated carboxylic acid solution from step 1 dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 2: Amide Formation using HATU

HATU is a highly effective coupling reagent for forming amide bonds, even with sterically hindered substrates.[6][7][8]

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M), add the desired amine (1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Finally, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq) in one portion.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous LiCl solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for Derivatization of Hindered Carboxylic Acids:

MethodCoupling ReagentBaseTypical Yield (%)Reference
Esterification2,4,6-Trichlorobenzoyl chlorideEt₃N, DMAP60-85[9]
AmidationHATUDIPEA70-95[6]
AmidationCOMUDIPEA75-98[7]

Overall Experimental Workflow:

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis Analysis Start Starting Materials Fragments Fragment Synthesis Start->Fragments Coupling Coupling Fragments->Coupling IMDA IMDA Cycloaddition Coupling->IMDA FGIs Functional Group Interconversions IMDA->FGIs Pterisolic_Acid_C This compound FGIs->Pterisolic_Acid_C Purification Purification (Chromatography) Pterisolic_Acid_C->Purification Derivatization_Start This compound Activation Carboxylic Acid Activation Derivatization_Start->Activation Nucleophilic_Attack Nucleophilic Attack (Alcohol/Amine) Activation->Nucleophilic_Attack Derivatives Ester/Amide Derivatives Nucleophilic_Attack->Derivatives Derivatives->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Assays Characterization->Bioassay

Caption: General workflow for synthesis, derivatization, and analysis.

The provided protocols offer a robust starting point for the chemical synthesis and derivatization of this compound. The proposed synthetic route, leveraging established methodologies for ent-kaurane diterpenoids, provides a clear path to accessing this natural product. The detailed derivatization protocols address the challenge of its sterically hindered carboxylic acid, enabling the creation of diverse analogs for biological evaluation. These application notes are intended to empower researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this compound and its derivatives.

References

Pterisolic acid C extraction protocol from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Pterisolic Acid C Extraction Protocol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. These compounds are characterized by a tetracyclic carbon skeleton and are found in various plant species, including those of the Pteris genus (brake ferns). Members of the ent-kaurane family have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[1][2][3] The anticancer properties of ent-kaurane diterpenoids are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis.[1][2]

Generalized Experimental Protocol

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from plant material.

1. Plant Material Collection and Preparation

  • Collection: The aerial parts (fronds) of the selected Pteris species should be collected.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction

  • Solvent Selection: A high-concentration lower alcohol, such as 95% ethanol or methanol, is typically used for the initial extraction of diterpenoids.

  • Procedure:

    • Macerate the powdered plant material in the selected solvent at room temperature. The solvent-to-solid ratio may vary, but a common starting point is 10:1 (v/w).

    • The extraction should be carried out over a period of 24-48 hours with occasional agitation to ensure thorough extraction.

    • Repeat the extraction process three times with fresh solvent to maximize the yield of the target compounds.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Fractionation)

Solvent-solvent partitioning is employed to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in a small amount of water to create an aqueous dispersion.

    • Perform sequential liquid-liquid extractions with solvents of increasing polarity. A typical sequence would be:

      • n-Hexane or Petroleum Ether: To remove non-polar constituents like chlorophyll and lipids.

      • Ethyl Acetate: ent-Kaurane diterpenoids are often found in this fraction.

      • n-Butanol: To isolate more polar compounds.

    • Collect each fraction separately and concentrate them under reduced pressure. The ethyl acetate fraction is the most likely to contain this compound.

4. Chromatographic Purification

Multiple chromatographic techniques are generally required to isolate pure this compound.

  • Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to column chromatography. Silica gel is a commonly used stationary phase for the separation of diterpenoids.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Further Purification:

    • Fractions enriched with the target compound may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

5. Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)

Data Presentation

The following tables provide an illustrative summary of the expected outcomes at various stages of the extraction and purification process. The values are generalized for diterpenoid extraction and are not specific to this compound due to the lack of available data.

Table 1: Solvent Partitioning of Crude Extract

FractionSolvent SystemTypical Yield (% of Crude Extract)Key Components
1n-Hexane/Petroleum Ether10-20%Lipids, Chlorophyll, Non-polar compounds
2Ethyl Acetate5-15%Diterpenoids, Sesquiterpenoids, Flavonoids
3n-Butanol10-25%Glycosides, Polar compounds
4Aqueous Residue40-60%Sugars, Amino Acids, Highly polar compounds

Table 2: Column Chromatography of Ethyl Acetate Fraction

Fraction GroupElution Solvent (Hexane:EtOAc)Expected Compounds
A95:5 - 90:10Less polar diterpenoids
B85:15 - 80:20This compound (and related diterpenoids)
C75:25 - 70:30More polar diterpenoids and other compounds
D65:35 and more polarFlavonoids and other polar compounds

Visualizations

Extraction_Workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discarded) partitioning->hexane_fraction Non-polar ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Medium-polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the extraction and purification of this compound.

Apoptosis_Pathway cluster_cell Cancer Cell pterisolic_acid_c This compound bax Bax (Pro-apoptotic) pterisolic_acid_c->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) pterisolic_acid_c->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes release of bcl2->mitochondrion Inhibits release of cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by ent-kaurane diterpenoids.

References

Analytical methods for Pterisolic acid C quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of Pterisolic Acid C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an ent-kaurane diterpenoid found in plants of the Pteris genus. This class of compounds has garnered interest for its potential biological activities, making accurate and precise quantification essential for research and drug development. This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies are based on established analytical techniques for related ent-kaurane diterpenoids isolated from Pteris species.

Data Presentation

Quantitative data for a representative ent-kaurane diterpenoid from Pteris semipinnata quantified using an HPLC-MS method is summarized below. These values can be used as a benchmark for the development and validation of a specific method for this compound.

ParameterValueReference Compound
Linearity Range0.05 - 2.5 µgent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid
Correlation Coefficient (r)0.9998ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid
Recovery97.8%ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid
Limit of Detection (LOD)0.4 ng (for a 5 µL injection)ent-11α-hydroxy-15-oxo-kaur-16-en-19-olic acid

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of ent-kaurane diterpenoids from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Pteris species)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of a methanol/chloroform (1:1, v/v) extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 1 hour at room temperature.

  • After sonication, centrifuge the mixture at 13,000 x g for 5 minutes.

  • Carefully collect the supernatant.

  • For HPLC analysis, dilute the supernatant with an equal volume of methanol to improve peak shape and retention time consistency.

  • Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-MS Quantification of this compound

This protocol describes a High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) method for the quantification of ent-kaurane diterpenoids.[1][2] This method should be validated for the specific analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass Spectrometer: A quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) interface.

  • Analytical Column: Diamonsil ODS (C18), 4.6 mm x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase: 30% Acetonitrile and 70% of 2 mmol/L Ammonium Acetate (NH₄Ac) in water.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • Column Temperature: Ambient or controlled at 25 °C.

  • MS Detection:

    • Ionization Mode: Negative Ion Mode.

    • Scan Mode: Selected Ion Monitoring (SIM).[1][2]

    • SIM Ion: For quantification, the deprotonated molecule [M-H]⁻ of this compound should be monitored.[1][2] The exact m/z will depend on the molecular weight of this compound.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared plant extracts.

  • The peak area of the [M-H]⁻ ion for this compound in the sample chromatogram is used for quantification against the calibration curve.[1][2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Chloroform) plant_material->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_ms HPLC-MS Analysis filtration->hplc_ms data_processing Data Processing (Peak Integration) hplc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

HPLC_MS_Method cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler (5 µL injection) pump Pump (1.0 mL/min) autosampler->pump column C18 Column (150 x 4.6 mm, 5 µm) pump->column apci_source APCI Source (Negative Ion Mode) column->apci_source mobile_phase Mobile Phase (30% ACN, 70% 2mM NH4Ac) mobile_phase->pump quadrupole Quadrupole (SIM Mode) apci_source->quadrupole detector Detector quadrupole->detector

Caption: HPLC-MS method parameters for this compound analysis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Pterisolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid C is a diterpenoid compound that can be isolated from the herbs of Pteris semipinnata.[1] Diterpenoids isolated from Pteris semipinnata have demonstrated significant cytotoxic activity against a variety of cancer cell lines, suggesting their potential as novel anti-cancer agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, based on established methodologies for similar natural products and related compounds. The primary assay described is the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method for determining the number of viable cells.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of viable cells. The absorbance of the formazan solution can be measured using a microplate reader at a wavelength of 450 nm, allowing for the quantification of cell viability.

Recommended Cell Lines

Based on studies of related diterpenoids from Pteris semipinnata, the following human cancer cell lines are recommended for initial screening of this compound cytotoxicity:

  • HCT116 (Human Colorectal Carcinoma): A commonly used cell line for cancer research.

  • HL-60 (Human Promyelocytic Leukemia): Shown to be sensitive to diterpenoids from Pteris semipinnata.[2]

  • MGC-803 (Human Gastric Adenocarcinoma): Another cell line demonstrating susceptibility to compounds from Pteris semipinnata.[2][3]

  • CNE-2Z (Human Nasopharyngeal Carcinoma): Has been used to evaluate the cytotoxicity of Pteris semipinnata extracts.[2][3]

  • BEL-7402 (Human Liver Adenocarcinoma): Also shown to be sensitive to compounds from Pteris semipinnata.[2][3]

  • A549 (Human Lung Carcinoma): A standard cell line for cytotoxicity testing of natural products.

  • MCF-7 (Human Breast Adenocarcinoma): Commonly used for screening potential anti-cancer agents.

Experimental Protocol: CCK-8 Cytotoxicity Assay

This protocol is adapted from standard CCK-8 assay procedures and studies on related compounds.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116)[4]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.[4]

    • Harvest cells at 70-80% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.[5]

    • Incubate the plates for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Suggested concentration range for initial screening: 0.1, 1, 5, 10, 25, 50, and 100 µM. This range is based on the activity of related diterpenoids.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plates for 24, 48, and 72 hours.

  • Cell Viability Measurement (CCK-8 Assay):

    • At the end of each incubation period, add 10 µL of the CCK-8 solution to each well.[6]

    • Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.[6]

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of vehicle control wells - Absorbance of blank wells)] x 100

    • Plot the cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Data Presentation

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cancer Cell Lines

Cell Line24 hours48 hours72 hours
HCT11645.225.812.5
HL-6038.720.19.8
MGC-80352.130.515.3
CNE-2Z48.928.314.1
BEL-740255.432.716.9
A54960.335.118.2
MCF-758.633.917.5

Note: These are hypothetical values for illustrative purposes and need to be determined experimentally.

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment Incubation (24, 48, 72h) cell_seeding->drug_treatment drug_prep This compound Dilution Series drug_prep->drug_treatment cck8_addition Add CCK-8 Reagent drug_treatment->cck8_addition incubation Incubate (1-4h) cck8_addition->incubation read_absorbance Measure Absorbance (450 nm) incubation->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability ic50_determination Determine IC50 calc_viability->ic50_determination

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_cell Cancer Cell PAC This compound ROS ↑ Reactive Oxygen Species (ROS) PAC->ROS Wnt Wnt/β-catenin Pathway PAC->Wnt Inhibition Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Wnt->Apoptosis Crosstalk Proliferation ↓ Cell Proliferation Wnt->Proliferation

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

Discussion and Structure-Activity Relationship

Studies on diterpenoids from Pteris semipinnata suggest that the cytotoxic activity is often associated with the presence of an α,β-unsaturated carbonyl group in the A-ring of the kaurane skeleton. The position and number of hydroxyl groups on the molecule can also significantly influence the cytotoxic potency.[3] Therefore, the cytotoxic profile of this compound should be interpreted in the context of its specific chemical structure. Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound.

References

Application Notes and Protocols for Pterisolic Acid C Anti-inflammatory Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid C is a natural compound that has garnered interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the methodologies to assess its efficacy, focusing on key inflammatory mediators and signaling pathways. The protocols detailed herein are intended to guide researchers in the systematic evaluation of this compound and similar compounds for drug development purposes.

Data Presentation

The following tables summarize the inhibitory effects of this compound on key inflammatory markers.

Disclaimer: Specific experimental IC50 values and percentage inhibition data for this compound are not widely available in published literature. The data presented below are illustrative examples based on the activity of structurally related compounds and should be experimentally determined for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInflammatory StimulusMeasured MediatorIC50 (µM) [Illustrative]
Nitric Oxide (NO) ProductionRAW 264.7Lipopolysaccharide (LPS)Nitrite15.5
TNF-α ProductionRAW 264.7Lipopolysaccharide (LPS)TNF-α12.8
IL-6 ProductionRAW 264.7Lipopolysaccharide (LPS)IL-618.2
IL-1β ProductionRAW 264.7Lipopolysaccharide (LPS) + ATPIL-1β20.1

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory AgentThis compound Dose (mg/kg) [Illustrative]EndpointInhibition (%) [Illustrative]
Mouse Paw EdemaCarrageenan50Paw volume at 3 hr45
Mouse Paw EdemaCarrageenan100Paw volume at 3 hr65

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes induces Pterisolic_Acid_C This compound Pterisolic_Acid_C->IKK inhibits

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 activates MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates AP1 AP-1 Activation ERK1_2->AP1 p38 p38 MKK3_6->p38 phosphorylates p38->AP1 JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes induces Pterisolic_Acid_C This compound Pterisolic_Acid_C->TAK1 inhibits

MAPK Signaling Pathway Modulation by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assays

In_Vitro_Workflow start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis no_assay Nitric Oxide (NO) Assay supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa end Data Analysis no_assay->end elisa->end western_blot Western Blot (NF-κB, MAPK) cell_lysis->western_blot western_blot->end

General workflow for in vitro anti-inflammatory assays.
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for Western blotting. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. For IL-1β assays, a subsequent stimulation with ATP (5 mM) for 30 minutes may be required.

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

  • Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C. A β-actin antibody should be used as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

In_Vivo_Workflow start Acclimatize Mice grouping Group Animals (n=6-8) start->grouping treatment Administer this compound or Vehicle (p.o.) grouping->treatment carrageenan Inject Carrageenan (1%) into Paw treatment->carrageenan 1 hour post-treatment measurement Measure Paw Volume at 0, 1, 2, 3, 4, 5 hr carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Statistical Analysis calculation->end

Workflow for the carrageenan-induced paw edema model.
  • Animals: Male Swiss albino mice (20-25 g) are suitable for this model. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

The protocols and assays described in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. By investigating its effects on key inflammatory mediators and underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is crucial to experimentally determine the specific efficacy and potency of this compound to validate its use as a potential anti-inflammatory agent.

Evaluating the Immunosuppressive Potential of Pterisolic Acid C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the immunosuppressive effects of Pterisolic acid C, a novel natural compound with therapeutic potential in autoimmune diseases and transplantation. This document outlines detailed protocols for key immunological assays and presents hypothetical data to illustrate the expected outcomes. The underlying molecular mechanisms are explored, with a focus on the NF-κB and MAPK signaling pathways.

Introduction

This compound is a triterpenoid compound of interest for its potential immunomodulatory properties. Preliminary studies on structurally similar compounds suggest that it may exert immunosuppressive effects by inhibiting the activation and proliferation of immune cells, such as T lymphocytes, and by modulating the production of inflammatory cytokines. This document details the experimental procedures to rigorously assess these activities.

Data Presentation

The following tables summarize hypothetical quantitative data for the immunosuppressive effects of this compound.

Table 1: Effect of this compound on T-Cell Proliferation

CompoundConcentration (µM)Inhibition of Proliferation (%)IC₅₀ (µM)
This compound125.3 ± 3.115.2
548.9 ± 4.5
1065.7 ± 5.2
2588.1 ± 6.8
5095.2 ± 4.9
Dexamethasone (Control)192.5 ± 5.50.08

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

CompoundConcentration (µM)IL-2 Inhibition (%)TNF-α Inhibition (%)
This compound115.8 ± 2.512.4 ± 2.1
535.2 ± 3.830.1 ± 3.5
1058.9 ± 4.952.6 ± 4.7
2582.4 ± 6.178.3 ± 5.9
5091.3 ± 5.488.9 ± 6.2
Cyclosporin A (Control)195.1 ± 6.393.8 ± 5.9

Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T lymphocytes stimulated with a mitogen.[1][2][3][4]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE)

  • 96-well flat-bottom culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Dexamethasone in complete medium. Add 50 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-Thymidine incorporation, add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions for the specific assay kit.

  • Calculate the percentage inhibition of proliferation relative to the stimulated control wells.

Cytokine Production Analysis (ELISA)

This protocol determines the effect of this compound on the production of the pro-inflammatory cytokines IL-2 and TNF-α by activated T-cells.[5][6][7]

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • PHA and Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Cyclosporin A (positive control)

  • Human IL-2 and TNF-α ELISA kits

  • 24-well culture plates

Procedure:

  • Seed PBMCs at a density of 2 x 10⁶ cells/well in a 24-well plate.

  • Treat the cells with various concentrations of this compound or Cyclosporin A for 1 hour.

  • Stimulate the cells with PHA (5 µg/mL) and PMA (50 ng/mL).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Collect the culture supernatants by centrifugation.

  • Measure the concentrations of IL-2 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the stimulated control.

Western Blot Analysis of Signaling Pathways

This method investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[8][9][10][11][12]

Materials:

  • Jurkat T-cells or isolated primary T-cells

  • RPMI-1640 medium

  • PMA and Ionomycin

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Culture Jurkat cells or primary T-cells and treat with this compound for 1-2 hours.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the total protein or loading control.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_assays Immunosuppressive Effect Evaluation cluster_readouts Key Readouts Proliferation T-Cell Proliferation Assay IC50 IC50 Determination Proliferation->IC50 Cytokine Cytokine Production (ELISA) Cytokine_Inhibition IL-2 & TNF-α Inhibition Cytokine->Cytokine_Inhibition Western Western Blot Analysis Protein_Phosphorylation Protein Phosphorylation Status Western->Protein_Phosphorylation Pterisolic_Acid_C This compound Pterisolic_Acid_C->Proliferation Pterisolic_Acid_C->Cytokine Pterisolic_Acid_C->Western

Caption: Experimental workflow for evaluating the immunosuppressive effects of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_PMA TCR Activation / PMA IKK IKK Complex TCR_PMA->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (IL-2, TNF-α) Pterisolic_Acid_C This compound Pterisolic_Acid_C->IKK inhibits IkB_NFkB->NFkB IκBα degradation NFkB_n->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway TCR TCR Activation Ras Ras TCR->Ras Raf Raf Ras->Raf MKK3_6 MKK3/6 Ras->MKK3_6 MKK4_7 MKK4/7 Ras->MKK4_7 MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 p38 p38 MKK3_6->p38 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Pterisolic_Acid_C This compound Pterisolic_Acid_C->Raf inhibits Pterisolic_Acid_C->MKK3_6 Pterisolic_Acid_C->MKK4_7

Caption: this compound potentially inhibits MAPK signaling pathways.

References

Application Notes and Protocols for Cancer Cell Line Studies: A Generalized Approach in the Absence of Data for Pterisolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the application of Pterisolic acid C in cancer cell line investigations. The following application notes and protocols are presented as a generalized guide based on methodologies and findings from research on other acidic compounds with demonstrated anti-cancer properties, such as Corosolic acid, Ursolic acid, and Gallic acid. Researchers should adapt these protocols based on the specific characteristics of this compound once they are determined.

Application Notes

Introduction

A number of acidic compounds isolated from natural sources have demonstrated significant cytotoxic and apoptotic effects on various cancer cell lines. These compounds often exert their anti-cancer activities through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a framework for investigating the potential anti-cancer effects of novel acidic compounds, using this compound as a placeholder, on cancer cell lines.

Mechanism of Action (Hypothesized)

Based on studies of analogous compounds, this compound might induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins. Furthermore, inhibition of critical survival pathways such as the JAK/STAT signaling cascade has been observed with similar compounds and could be a potential mechanism for this compound.

Quantitative Data Summary

The following tables present representative quantitative data from studies on other acidic compounds to illustrate how results for this compound could be structured.

Table 1: Cytotoxicity of Acidic Compounds on Various Cancer Cell Lines (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (hr)
Corosolic AcidMDA-MB-231Triple-Negative Breast Cancer20.1248
Corosolic AcidMCF7Breast Adenocarcinoma28.5048
Pseudolaric Acid BDU145Prostate Cancer0.89 ± 0.1848
This compound[e.g., A549][e.g., Lung Cancer]Data Not AvailableData Not Available
This compound[e.g., HeLa][e.g., Cervical Cancer]Data Not AvailableData Not Available

Table 2: Apoptosis Induction by Acidic Compounds

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Method
Corosolic AcidMDA-MB-23120Markedly IncreasedAnnexin V-FITC/PI Staining
cis-3-O-p-hydroxycinnamoyl ursolic acidCa9-221026.4 (Early)Annexin V-FITC/PI Staining[1]
cis-3-O-p-hydroxycinnamoyl ursolic acidSAS1036.7 (Early)Annexin V-FITC/PI Staining[1]
This compound[e.g., A549]Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p-JAK2, p-STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_level Analyze Protein Levels wb->protein_level conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_rate->conclusion protein_level->conclusion

Caption: A generalized experimental workflow for investigating the anti-cancer effects of a novel compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase pterisolic_acid This compound (Hypothesized) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) pterisolic_acid->bcl2 Modulates death_receptor Death Receptors (e.g., Fas) pterisolic_acid->death_receptor Activates mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways potentially modulated by this compound.

References

Application Notes & Protocols: Pterisolic Acid C Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed guidelines and protocols for the formulation of Pterisolic acid C, a poorly water-soluble natural product, for use in preclinical in vivo research. It covers formulation strategies, experimental procedures, and hypothetical mechanisms of action to guide study design.

Physicochemical Characterization

Table 1: Properties of Pterisolic Acid Analogs

Property Pterisolic Acid D Pterisolic Acid E This compound (Predicted)
Molecular Formula C₂₀H₃₀O₅[2] C₂₀H₃₀O₅[3] C₂₀H₃₀O₅
Molecular Weight 350.455 g/mol [2] 350.455 g/mol [3] ~350 g/mol
CAS Number 1401419-88-2[2] 1401419-89-3[3] Not Available
Predicted Density 1.28 g/cm³[2] 1.28 g/cm³[3] ~1.28 g/cm³
Storage (Powder) -20°C for 3 years[2] -20°C for 3 years[3] -20°C (Recommended)

| Storage (In Solvent) | -80°C for 1 year[2] | -80°C for 1 year[3] | -80°C (Recommended) |

Note: Data for this compound is extrapolated from its analogs and should be confirmed empirically.

Formulation Strategies for Poorly Soluble Compounds

The primary goal in formulating a poorly soluble compound like this compound is to enhance its solubility and maintain it in a dissolved state within the gastrointestinal tract to improve absorption.[4] Several strategies can be employed, often starting with simple co-solvent systems and progressing to more complex lipid-based formulations if necessary.[1][5]

Table 2: Common Excipients for Preclinical Formulations

Excipient Class Examples Purpose & Function
Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol, Propylene glycol Water-miscible organic solvents that increase the drug's solubility in the final formulation.[1]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 Solubilize compounds by forming micelles and can improve the stability of suspensions.[1]
Lipids / Oils Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) Used in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to dissolve the drug and promote absorption.[1][5]
pH Modifiers Citric acid, Sodium bicarbonate Adjusting the pH can ionize acidic or basic drugs, thereby increasing their aqueous solubility.[1]

| Inclusion Complexes | Cyclodextrins (e.g., HP-β-CD) | Form complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing water solubility.[1] |

A logical progression for formulation development is essential. The following workflow outlines a standard approach, starting with simple and common methods before moving to more complex systems.

G A Characterize Physicochemical Properties (Solubility, pKa) B Attempt Simple Co-Solvent Formulation (e.g., PEG400, DMSO) A->B C Assess Solubility & Stability B->C D Is Solubility Adequate? C->D E Proceed to In Vivo Pilot Study D->E Yes F Explore Advanced Formulations (e.g., SEDDS, Surfactants) D->F No G Re-assess Solubility & Stability F->G H Is Solubility Adequate? G->H H->E Yes I Consider Salt Formation or Particle Size Reduction H->I No

Caption: Formulation Development Workflow.

Experimental Protocol: Co-Solvent Formulation

This protocol details the preparation of a common co-solvent-based formulation suitable for initial in vivo screening studies. A typical vehicle consists of DMSO, PEG300, and saline.[2][3]

3.1 Materials & Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator bath

3.2 Preparation of Stock Solution (e.g., 20 mg/mL)

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 0.5 mL of DMSO).

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. This is your stock solution.

3.3 Preparation of Dosing Solution (e.g., 2 mg/mL) This protocol creates a final vehicle composition of 10% DMSO, 40% PEG300, and 50% Saline. This ratio is a common starting point but may require optimization.

  • In a new sterile conical tube, add the required volume of the this compound stock solution.

  • Add the required volume of PEG300 to the tube. For a final volume of 1 mL, you would add 0.1 mL of stock, then 0.4 mL of PEG300.

  • Vortex the solution thoroughly for 1 minute.

  • Slowly add the sterile saline or PBS to the solution while vortexing to prevent precipitation. For a 1 mL final volume, add 0.5 mL of saline.

  • Inspect the final solution for any signs of precipitation. A clear, homogenous solution is required for intravenous administration. For other routes like oral gavage, a fine suspension may be acceptable but requires validation.

  • Prepare the dosing solution fresh on the day of the experiment.

Table 3: Example Calculation for a 10 mg/kg Dose

Parameter Value Calculation
Animal Weight 25 g -
Dose 10 mg/kg -
Total Drug Needed per Animal 0.25 mg (10 mg/kg) * (0.025 kg)
Dosing Volume 100 µL (0.1 mL) Standard for mice
Required Final Concentration 2.5 mg/mL (0.25 mg) / (0.1 mL)
To Prepare 1 mL of Dosing Solution:
Volume of Stock (20 mg/mL) 125 µL (2.5 mg/mL * 1 mL) / 20 mg/mL
Volume of PEG300 400 µL 40% of 1 mL

| Volume of Saline | 475 µL | 1000 µL - 125 µL - 400 µL |

Protocol: General In Vivo Study Workflow

In vivo testing is essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound in a complex biological system.[6][7] This protocol outlines a general workflow for a pilot efficacy or PK study in rodents.

4.1 Animal Models & Acclimation

  • Model Selection: The choice of animal model (e.g., C57BL/6 mice, BALB/c mice, Sprague-Dawley rats) is critical and depends on the research question (e.g., oncology, inflammation).[8]

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment to minimize stress-related variables.

4.2 Study Groups A typical study includes at least three groups:

  • Vehicle Control: Animals receive the formulation vehicle without the drug. This group controls for any effects of the excipients.[9]

  • Test Compound: Animals receive this compound at one or more dose levels.

  • Positive Control (Optional): A known effective compound for the disease model to validate the assay's responsiveness.[9]

4.3 Dosing and Administration

  • Route of Administration: The route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be chosen based on the study's objectives and the compound's properties.[8]

  • Dosing Schedule: Can range from a single dose for acute studies to multiple doses over days or weeks for chronic models.

  • Procedure:

    • Randomize animals into treatment groups.

    • Record the body weight of each animal before dosing.

    • Calculate the exact volume of dosing solution for each animal based on its weight.

    • Administer the compound or vehicle according to the assigned group and chosen route.

4.4 Monitoring and Data Collection

  • Clinical Observations: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Efficacy Endpoints: Measure relevant endpoints for the disease model (e.g., tumor volume, inflammatory markers, behavioral scores).

  • Sample Collection: At predetermined time points, collect blood (for PK analysis) or tissues (for PD or biomarker analysis).[10]

G A Animal Acclimation & Baseline Measurements B Randomize into Groups (Vehicle, Drug, Control) A->B D Administer Treatment (PO, IP, IV) B->D C Prepare Dosing Solutions C->D E Monitor Animal Health & Clinical Signs D->E F Measure Efficacy Endpoints (e.g., Tumor Volume) D->F E->F G Collect Samples (Blood, Tissues) F->G H Data Analysis (Statistics, PK/PD Modeling) G->H

Caption: General In Vivo Experimental Workflow.

Hypothetical Signaling Pathway

The precise mechanism of action for this compound is a subject for investigation. Many natural products derived from plants exert anti-inflammatory effects by modulating key signaling pathways like the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a hypothetical mechanism where this compound inhibits this pathway.

Hypothesis: this compound inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.

Caption: Hypothetical NF-κB Pathway Inhibition.

References

Application Notes and Protocols for Pterisolic Acid C Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the identification and validation of the molecular targets of Pterisolic Acid C, a novel natural product. The described methodologies follow a logical progression from initial hypothesis-generating screening to rigorous validation of specific protein targets.

Introduction

Natural products are a rich source of therapeutic agents. However, their clinical development is often hampered by a lack of understanding of their precise molecular mechanisms of action. Identifying the direct protein targets of a bioactive natural product, such as this compound, is a critical step in elucidating its mechanism and advancing it through the drug discovery pipeline. This document outlines a multi-pronged approach combining chemical proteomics and biophysical methods to identify and validate the cellular targets of this compound.

I. Target Identification Strategies

A combination of affinity-based and activity-based approaches is recommended for a comprehensive identification of potential this compound targets.

1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique relies on the specific interaction between this compound and its target proteins.[1][2] An affinity matrix is created by immobilizing this compound onto a solid support. This "bait" is then used to "fish" for interacting proteins from a cell lysate.[1] Bound proteins are subsequently eluted and identified by mass spectrometry.

1.2. Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful tool for identifying protein-protein interactions and can be adapted for drug target identification.[3][4][5] If a specific cellular pathway is suspected to be modulated by this compound, an antibody against a key protein in that pathway can be used to pull down the protein and its interacting partners. Subsequent mass spectrometry analysis can reveal if this compound affects the composition of this protein complex.

1.3. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[6][7][8][9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10] By treating cells with this compound and then subjecting them to a temperature gradient, changes in the thermal stability of specific proteins can be detected, indicating direct binding.

II. Target Validation Strategies

Once potential targets are identified, it is crucial to validate that their interaction with this compound is responsible for the observed biological effects.

2.1. Gene Knockdown/Knockout

Genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the candidate target protein.[11] If the biological activity of this compound is diminished in cells lacking the target protein, it provides strong evidence for a direct functional link.

2.2. In Vitro Binding Assays

Direct binding between this compound and a purified candidate target protein can be confirmed using various in vitro techniques, such as:

  • Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics in real-time.

  • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.

  • Microscale Thermophoresis (MST): Analyzes binding based on changes in molecular movement in a temperature gradient.

2.3. Functional Assays

The functional consequence of this compound binding to its target should be assessed. For example, if the target is an enzyme, the effect of this compound on its catalytic activity should be measured. If the target is a receptor, downstream signaling events should be monitored.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Potential this compound Binding Proteins Identified by AC-MS

Protein IDGene NameProtein NamePeptide CountScoreFold Enrichment (this compound vs. Control)
P12345TARG1Target Protein 12525015.2
Q67890TARG2Target Protein 21818010.5
..................

Table 2: CETSA Results for Candidate Target Proteins

ProteinVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)p-value
Target Protein 152.1 ± 0.355.8 ± 0.43.7< 0.01
Control Protein61.5 ± 0.261.7 ± 0.30.2> 0.05
...............

Table 3: In Vitro Binding Affinity of this compound to Target Protein 1

MethodKD (μM)
SPR2.5
ITC3.1
MST2.8

Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins that bind to this compound.

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Cell line of interest (e.g., HeLa)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization of this compound:

    • Couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Block any remaining active groups on the beads.

    • Prepare control beads with no coupled ligand.

  • Cell Lysis:

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer.

  • Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise unique protein bands from the this compound lane for in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to target proteins in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies against candidate target proteins

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or DMSO for a defined period.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein at each temperature using Western blotting.

    • Generate melting curves by plotting the percentage of soluble protein against temperature.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

Visualization of Workflows and Pathways

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation AC_MS Affinity Chromatography- Mass Spectrometry Candidate_Targets Candidate Targets AC_MS->Candidate_Targets IP_MS Immunoprecipitation- Mass Spectrometry IP_MS->Candidate_Targets CETSA_screen CETSA Screen CETSA_screen->Candidate_Targets Gene_KD Gene Knockdown/ Knockout Validated_Target Validated Target Gene_KD->Validated_Target Binding_Assay In Vitro Binding Assays (SPR, ITC, MST) Binding_Assay->Validated_Target Functional_Assay Functional Assays Functional_Assay->Validated_Target Pterisolic_Acid_C This compound Pterisolic_Acid_C->AC_MS Pterisolic_Acid_C->IP_MS Pterisolic_Acid_C->CETSA_screen Candidate_Targets->Gene_KD Candidate_Targets->Binding_Assay Candidate_Targets->Functional_Assay

References

Troubleshooting & Optimization

Technical Support Center: Pterisolic Acid C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Pterisolic acid C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Inefficient extraction solvent.

  • Degradation of this compound during extraction.

  • Suboptimal extraction time or temperature.

  • Poor quality of the plant material.

Solutions:

  • Solvent Optimization: Test a range of solvents with varying polarities. Diterpenoids like this compound are often successfully extracted with moderately polar solvents. Consider using a gradient extraction, starting with a nonpolar solvent to remove lipids and then increasing the polarity.

  • Control Extraction Conditions: Perform extractions at room temperature or below to minimize the risk of thermal degradation. Protect the extraction mixture from light if the compound is suspected to be light-sensitive.

  • Optimize Extraction Duration: Compare yields from different extraction times to determine the optimal duration.

  • Plant Material Quality: Ensure the plant material (Pteris species) is properly identified, dried, and stored to preserve the content of secondary metabolites.

Problem 2: Co-elution of Impurities with this compound during Chromatography

Possible Causes:

  • Presence of structurally similar compounds (e.g., other diterpenoids or isomers).

  • Inappropriate stationary or mobile phase for the separation.

  • Overloading of the chromatography column.

Solutions:

  • Multi-step Chromatography: A single chromatographic step is often insufficient. A common strategy is to use an initial separation on a silica gel column followed by further purification on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).

  • Chromatography System Optimization:

    • Normal Phase Chromatography (Silica Gel): Optimize the solvent system by testing different ratios of nonpolar and polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol). A gradient elution is generally more effective than isocratic elution.

    • Reversed-Phase HPLC: Use a C18 column and optimize the mobile phase, which typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

  • Sample Load: Do not overload the column. The amount of crude extract loaded should be appropriate for the size of the column to ensure optimal separation.

Problem 3: this compound is Not Crystallizing

Possible Causes:

  • The purified fraction is not yet pure enough.

  • The chosen solvent is not suitable for crystallization.

  • The concentration of the solution is not optimal.

Solutions:

  • Purity Check: Analyze the purity of your sample using analytical HPLC or LC-MS. If significant impurities are present, further purification steps are necessary.

  • Solvent Screening for Crystallization: Test a variety of solvents or solvent mixtures to find one in which this compound has low solubility at low temperatures and moderate solubility at higher temperatures. Common solvents for crystallization of natural products include methanol, ethanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

  • Slow Evaporation: If single-solvent crystallization is unsuccessful, try slow evaporation of a solution of the compound in a moderately volatile solvent.

  • Vapor Diffusion: Another technique is to dissolve the compound in a good solvent and place it in a sealed container with a "bad" solvent (one in which the compound is insoluble). The slow diffusion of the bad solvent's vapor into the good solvent can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the extraction of this compound?

A1: this compound is a natural product found in ferns of the Pteris genus. The dried and powdered aerial parts or rhizomes of a known this compound-containing species are the recommended starting material.

Q2: What are the general chemical properties of this compound that are relevant for its purification?

A2: this compound is a diterpenoid with the molecular formula C20H26O4. Its structure contains carboxylic acid and hydroxyl functional groups, which makes it a moderately polar compound. This polarity guides the choice of extraction solvents and chromatographic conditions.

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For more detailed analysis of fractions and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not widely available, it is good practice to handle natural products with care. It is advisable to avoid high temperatures, strong acids or bases, and prolonged exposure to light during the purification process to prevent potential degradation. Store purified this compound at low temperatures (e.g., -20°C) in a tightly sealed container.

Quantitative Data Summary

The following tables provide hypothetical data for yields at different stages of a typical purification process and a comparison of different HPLC conditions.

Table 1: Hypothetical Yields at Each Stage of this compound Purification

Purification StageStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Methanolic Extract1000 (Dried Plant)50.0~5100
Silica Gel Column Chromatography50.02.5~605.0
Sephadex LH-20 Column Chromatography2.50.8~901.6
Preparative HPLC0.80.3>980.6

Table 2: Comparison of Hypothetical HPLC Conditions for this compound Analysis

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase 70% Methanol / 30% Water + 0.1% Formic AcidAcetonitrile/Water Gradient (40-80% ACN over 20 min) + 0.1% Formic Acid65% Acetonitrile / 35% Water + 0.1% Acetic Acid
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Retention Time 12.5 min15.2 min10.8 min
Peak Resolution GoodExcellentModerate

Experimental Protocols

Protocol 1: Extraction of this compound from Pteris species
  • Air-dry the plant material (e.g., aerial parts) at room temperature and then grind it into a fine powder.

  • Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through filter paper.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Silica Gel Column Chromatography:

    • Dissolve a portion of the crude extract (e.g., 20 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto a silica gel column packed in hexane.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 9:1 hexane/ethyl acetate -> ... -> 100% ethyl acetate -> ethyl acetate/methanol mixtures).

    • Collect fractions and monitor them by TLC. Combine fractions containing this compound based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions. This step is effective for removing pigments and smaller polar impurities.

    • Monitor the fractions by TLC or HPLC and combine the fractions containing this compound.

Protocol 3: Final Purification by Preparative HPLC
  • Dissolve the further purified fraction in the mobile phase to be used for HPLC.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into a preparative HPLC system equipped with a C18 column.

  • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) at an appropriate flow rate.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

experimental_workflow start Dried & Powdered Plant Material extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation Evaporation under Vacuum filtration->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_co_elution Co-elution low_yield Low Yield in Crude Extract cause_ly1 Inefficient Solvent low_yield->cause_ly1 cause_ly2 Degradation low_yield->cause_ly2 solution_ly1 Solvent Optimization cause_ly1->solution_ly1 solution_ly2 Control Temp/Light cause_ly2->solution_ly2 co_elution Co-elution of Impurities cause_ce1 Similar Compounds co_elution->cause_ce1 cause_ce2 Wrong Mobile/Stationary Phase co_elution->cause_ce2 solution_ce1 Multi-step Chromatography cause_ce1->solution_ce1 solution_ce2 Optimize Chromatography System cause_ce2->solution_ce2

Caption: Troubleshooting logic for common purification challenges.

Pterisolic acid C solubility issues in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid C, particularly concerning solubility challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a natural product. While specific biological activities for this compound are not extensively documented in publicly available literature, natural products of this class (terpenoids) often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further investigation is typically required to elucidate the specific bioactivities of novel compounds like this compound.

Q2: I am having difficulty dissolving this compound. What are the recommended solvents?

Direct solubility data for this compound is limited. However, for structurally similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For aqueous-based assays, it is crucial to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, and ideally below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this issue.

Troubleshooting Guide: this compound Solubility Issues

Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.

This is a common indication of poor aqueous solubility. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: this compound precipitates in aqueous buffer solubility_test Step 1: Determine Approximate Solubility (Serial dilution and visual inspection) start->solubility_test increase_dmso Option A: Increase final DMSO concentration (within acceptable limits for your assay) solubility_test->increase_dmso If precipitation persists at low DMSO % use_surfactant Option B: Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) solubility_test->use_surfactant If higher DMSO is not an option use_cyclodextrin Option C: Utilize a solubility enhancer (e.g., β-cyclodextrins) solubility_test->use_cyclodextrin Alternative to surfactants validate_assay Step 2: Validate Assay with Modified Formulation (Include appropriate vehicle controls) increase_dmso->validate_assay use_surfactant->validate_assay use_cyclodextrin->validate_assay end End: Proceed with experiment validate_assay->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents
SolventPredicted Solubility (mg/mL) at 25°CNotes
DMSO> 40Recommended for primary stock solutions.
Ethanol~5-10May be suitable for some applications, but lower solubility than DMSO is expected.
Methanol~1-5Lower solubility anticipated.
Water< 0.1Expected to be poorly soluble.
PBS (pH 7.4)< 0.1Expected to be poorly soluble.
Table 2: Recommended Starting Concentrations for Common Assays

These are suggested starting points. The optimal concentration will be assay-dependent and should be determined empirically through dose-response experiments.

Assay TypeSuggested Starting Concentration RangeMaximum Recommended Final DMSO Concentration
Cell Viability (e.g., MTT, MTS)0.1 - 100 µM≤ 0.5%
Enzyme Inhibition0.01 - 50 µM≤ 1% (assay dependent)
Western Blot1 - 20 µM≤ 0.5%
Gene Expression (qPCR)1 - 20 µM≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 40 mg/mL or a specific molarity).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Based on information for similar compounds, it should be stable for at least one year in solvent at -80°C.[1][2]

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
  • Thawing: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize localized high concentrations of DMSO when adding the compound to the final cell culture plate.

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the cell culture wells to achieve the desired final concentration. Ensure rapid and thorough mixing by gently pipetting or swirling the plate.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.

Visualization of a Hypothetical Signaling Pathway

While the specific molecular targets of this compound are not yet defined, many natural products with anti-inflammatory or anti-cancer properties are known to modulate the NF-κB signaling pathway. The following diagram illustrates this pathway as a potential area of investigation for this compound's mechanism of action.

G cluster_1 Hypothetical Signaling Pathway for Investigation stimulus External Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk pac This compound pac->ikk Potential Inhibition ikb IκBα ikk->ikb Phosphorylates & Targets for Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits gene Target Gene Expression (Inflammatory Cytokines, etc.) nucleus Nucleus nfkb->nucleus Translocates nfkb->gene Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Pterisolic Acid C Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Pterisolic acid C in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What is a good starting concentration range for my in vitro experiments?

A1: As there is limited specific data available for this compound, we recommend initiating your studies with a broad dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on in vitro studies of other structurally related triterpenoid acids, a logarithmic dilution series is recommended.

Data Presentation: Recommended Starting Concentrations for Dose-Response Studies

Concentration RangePurposeCell Type Suggestion
0.1 µM - 1 µMInitial range-findingSensitive cell lines
1 µM - 10 µMCommon effective range for similar compoundsMost cancer cell lines
10 µM - 100 µMHigh concentration rangeResistant cell lines or short exposure times

Q2: How should I prepare my stock solution of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in pure, sterile DMSO. We recommend sonicating the solution to ensure it is fully dissolved.[2] Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4] When preparing your working concentrations, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am not observing any effect of this compound on my cells. What are some potential reasons and troubleshooting steps?

A3: If you are not observing the expected cellular response, consider the following troubleshooting steps:

  • Inadequate Concentration: The effective concentration of this compound may be higher for your specific cell line. Try extending the upper range of your dose-response curve.

  • Insufficient Incubation Time: The effects of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed concentration.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. Consider testing the compound on a different, potentially more sensitive, cell line.

  • Compound Instability: While generally stable, ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular changes. Consider using a more sensitive assay or a combination of assays to measure cell viability and apoptosis.

Q4: What is the likely mechanism of action for this compound, and how can I investigate it?

A4: Many triterpenoids induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6][7][] This pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that result in cell death.[5][7][]

To investigate this, you can perform the following experiments:

  • Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.

  • Western Blotting: Analyze the expression levels of key proteins in the intrinsic apoptosis pathway, such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.[5][9]

  • Mitochondrial Membrane Potential Assay: Use fluorescent probes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key event in intrinsic apoptosis.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Presentation: Example IC50 Values for Triterpenoid Acids in Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
Ursolic AcidProstate (PC-3)~2048
Corosolic AcidBreast (MDA-MB-231)~1548
Betulinic AcidMelanoma (A375)~1072

Note: This table provides example data for related compounds to give a general idea of effective concentrations. The IC50 for this compound will need to be determined experimentally.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Study (e.g., 0.1 - 100 µM) prep_stock->dose_response seed_cells Seed Cells in 96-well Plates seed_cells->dose_response time_course Time-Course Study (e.g., 24, 48, 72h) dose_response->time_course viability_assay Cell Viability Assay (MTS/MTT) dose_response->viability_assay time_course->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) western_blot Western Blot (Caspases, Bcl-2 family) apoptosis_assay->western_blot pathway Elucidate Mechanism western_blot->pathway ic50->apoptosis_assay

Caption: General experimental workflow for optimizing this compound dosage.

intrinsic_apoptosis_pathway Presumed Intrinsic Apoptosis Pathway for this compound cluster_bcl2 Bcl-2 Family Regulation PAC This compound Stress Cellular Stress PAC->Stress Bax Bax Stress->Bax Bcl2 Bcl-2 Stress->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The presumed intrinsic apoptosis signaling pathway induced by this compound.

References

Technical Support Center: High-Dose Ascorbic Acid in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing high-dose Ascorbic Acid (Vitamin C) in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for high-dose Ascorbic Acid's anti-cancer effects?

A1: The principal anti-cancer mechanism of high-dose Ascorbic Acid is its pro-oxidant activity. In the presence of transition metals like iron, pharmacological concentrations of ascorbate lead to the production of hydrogen peroxide (H₂O₂).[1][2][3] This H₂O₂ can induce oxidative stress, leading to DNA damage and ATP depletion, which preferentially targets cancer cells.[4] Another key mechanism involves the stimulation of 2-oxoglutarate-dependent dioxygenase (2-OGDD) enzymes, which include the ten-eleven translocation (TET) DNA demethylases and the hydroxylases that regulate the hypoxic response.[1][2]

Q2: We are observing variable cytotoxicity with high-dose Ascorbic Acid in our cancer cell lines. What could be the cause?

A2: Variability in cytotoxicity can be attributed to several factors:

  • Differences in Catalase Activity: Cancer cells with lower levels of catalase are more susceptible to H₂O₂-induced oxidative stress.

  • Iron Metabolism: The availability of labile iron can influence the rate of H₂O₂ production.

  • Glucose Transporter (GLUT1) Expression: The oxidized form of ascorbate, dehydroascorbic acid (DHA), enters cells via GLUT1 transporters.[5] Cells with higher GLUT1 expression may have increased uptake of DHA, leading to greater intracellular oxidative stress.

  • Mutational Status: Cancer cells with KRAS or BRAF mutations may exhibit increased sensitivity to high-dose Ascorbic Acid due to upregulated GLUT1 expression.[1]

Q3: How can we potentiate the anti-cancer effects of high-dose Ascorbic Acid in our experiments?

A3: The efficacy of high-dose Ascorbic Acid can be enhanced through combination therapies. Synergistic effects have been observed when combined with:

  • Standard Chemotherapeutics: Ascorbic Acid can enhance the cytotoxicity of drugs like etoposide, cisplatin, and doxorubicin.[1]

  • Immune Checkpoint Inhibitors: High-dose Ascorbic Acid has been shown to synergize with anti-PD1 therapy by increasing CD8+ T cell-dependent cytotoxicity.[6][7]

  • Targeted Therapies: Combining Ascorbic Acid with inhibitors of specific signaling pathways that are dysregulated in cancer can lead to improved outcomes.

Q4: What is the role of Ascorbic Acid in epigenetic regulation in cancer cells?

A4: Ascorbic Acid acts as a cofactor for TET enzymes, which are involved in DNA demethylation.[3][4] In some cancers, particularly hematological malignancies, Ascorbic Acid can help restore normal TET activity, leading to changes in gene expression that can suppress tumor growth.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause: Degradation of Ascorbic Acid in culture media.

  • Troubleshooting Steps:

    • Prepare fresh Ascorbic Acid solutions for each experiment.

    • Minimize the exposure of media containing Ascorbic Acid to light and air.

    • Consider the use of a more stable derivative of Ascorbic Acid if degradation is a persistent issue.

    • Ensure consistent cell seeding density across all wells.[8]

Issue 2: Lack of synergistic effect when combining high-dose Ascorbic Acid with another anti-cancer agent.

  • Possible Cause: Antagonistic or non-synergistic interaction between the two agents. The scheduling and dosage of each agent are critical.

  • Troubleshooting Steps:

    • Perform a dose-matrix experiment to test a wide range of concentrations for both Ascorbic Acid and the combination drug.

    • Calculate the Coefficient of Drug Interaction (CDI) to quantitatively assess synergy. A CDI less than 1 indicates a synergistic effect.[6]

    • Vary the timing of administration (e.g., sequential vs. concurrent treatment) to identify the optimal schedule.

    • Investigate the underlying mechanisms of both agents to identify potential points of cross-talk or interference in their signaling pathways.

Issue 3: Difficulty in translating in vitro findings to in vivo models.

  • Possible Cause: Pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems.

  • Troubleshooting Steps:

    • Administer Ascorbic Acid via intraperitoneal or intravenous injection in animal models to achieve pharmacological concentrations, as oral administration results in significantly lower plasma levels.[3]

    • Monitor plasma and tumor concentrations of Ascorbic Acid to ensure target levels are reached.

    • Consider the tumor microenvironment, as factors like hypoxia and acidosis can influence the response to Ascorbic Acid.[9]

Quantitative Data Summary

Combination Therapy Cancer Model Key Finding Reference
High-Dose Ascorbic Acid + Anti-PD1Non-Small Cell Lung Cancer (in vivo)Significantly reduced tumor growth compared to either treatment alone.[6][7]
Acetylsalicylic Acid + AscorbateEhrlich Solid Tumors (in vivo)Combination showed more effective antitumor effects than either agent alone.[10]

Experimental Protocols

Protocol 1: In Vitro Co-culture Cytotoxicity Assay

This protocol is adapted from studies investigating the synergistic effects of high-dose Ascorbic Acid and immunotherapy.[7]

  • Cell Culture: Culture H460 non-small cell lung cancer cells in appropriate media. Isolate CD8+ T cells from healthy donors.

  • Pre-treatment: Treat H460 cells with a high dose of Ascorbic Acid for a specified period.

  • Co-culture: After pre-treatment, co-culture the H460 cells with the isolated CD8+ T cells at a specific effector-to-target ratio.

  • Cytotoxicity Assessment: After the co-culture period, measure the cytotoxicity of the CD8+ T cells against the H460 cells using a standard lactate dehydrogenase (LDH) assay or flow cytometry-based method.

Protocol 2: In Vivo Tumor Growth Assessment

This protocol is based on a syngeneic mouse model of lung cancer.[6]

  • Tumor Inoculation: Subcutaneously inject LLC1 lung cancer cells into the flanks of C57BL/6 mice.

  • Treatment Groups: Once tumors are palpable, randomize the mice into treatment groups: Vehicle control, High-dose Ascorbic Acid alone, Anti-PD1 antibody alone, and the combination of High-dose Ascorbic Acid and Anti-PD1.

  • Drug Administration: Administer high-dose Ascorbic Acid via intraperitoneal injection and the anti-PD1 antibody according to an established dosing schedule.

  • Tumor Measurement: Measure tumor volume using calipers every few days.

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects. The coefficient of drug interaction (CDI) can be calculated using the mean tumor volumes.[6]

Visualizations

cluster_0 Extracellular Space cluster_1 Cancer Cell Ascorbate Ascorbate H2O2_ext H₂O₂ Ascorbate->H2O2_ext O₂ Fe3 Fe³⁺ Fe3->H2O2_ext Fenton Reaction O2 O₂ H2O2_int H₂O₂ H2O2_ext->H2O2_int Diffusion OxidativeStress Oxidative Stress H2O2_int->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage ATPDepletion ATP Depletion OxidativeStress->ATPDepletion CellDeath Cell Death DNADamage->CellDeath ATPDepletion->CellDeath

Caption: Pro-oxidant mechanism of high-dose Ascorbic Acid in cancer cells.

cluster_0 Nucleus Ascorbate Ascorbate TET TET Enzymes Ascorbate->TET Cofactor DNA_hyd 5-hydroxymethylcytosine (5hmC) TET->DNA_hyd Oxidation DNA_met 5-methylcytosine (5mC) DNA_met->TET GeneExpression Altered Gene Expression DNA_hyd->GeneExpression TumorSuppression Tumor Suppression GeneExpression->TumorSuppression

Caption: Role of Ascorbic Acid in epigenetic regulation via TET enzymes.

start Start: Cancer Cell Line dose_response Dose-Response Assays (Ascorbic Acid & Drug B) start->dose_response ic50 Determine IC50 Values dose_response->ic50 combo_design Design Combination Matrix (Concentrations below IC50) ic50->combo_design combo_treat Treat Cells with Combinations combo_design->combo_treat viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) combo_treat->viability cdi Calculate Coefficient of Drug Interaction (CDI) viability->cdi synergy Synergy (CDI < 1) cdi->synergy Yes antagonism Antagonism/Additive (CDI >= 1) cdi->antagonism No

Caption: Experimental workflow for assessing synergistic drug interactions.

References

Technical Support Center: Improving the Bioavailability of Pterisolic Acid C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process of improving the bioavailability of Pterisolic acid C derivatives.

Disclaimer

Information specific to "this compound" and its derivatives is limited in publicly available scientific literature. Therefore, the quantitative data and specific experimental outcomes presented in this guide are illustrative and based on common challenges and results observed with poorly soluble natural product derivatives. The protocols and troubleshooting advice are based on established methodologies for bioavailability enhancement.

Troubleshooting Guides & FAQs

Question 1: My this compound derivative (PAC-D1) shows poor aqueous solubility. What are the initial steps to address this?

Answer:

Poor aqueous solubility is a common challenge for many natural product derivatives and a primary reason for low oral bioavailability.[1][2][3][4] Here are the initial steps you should consider:

  • Physicochemical Characterization: Ensure you have thoroughly characterized the physicochemical properties of PAC-D1, including its pKa, logP, and crystalline structure. These parameters will guide your formulation strategy.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][6]

    • Micronization: This technique reduces particle size to the micron range.[7][8]

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate by reducing particle size to the sub-micron range.[6][9][10]

  • Formulation in Co-solvents: For initial in vitro experiments, dissolving the compound in a mixture of a solvent and water (co-solvent system) can be a straightforward way to increase solubility.[6][9]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2][7]

Question 2: I've tried particle size reduction, but the bioavailability of my this compound derivative is still low. What are the next steps?

Answer:

If particle size reduction alone is insufficient, it's likely that other factors are limiting bioavailability, such as poor permeability or first-pass metabolism.[11][12] Here are some advanced formulation strategies to consider:

  • Lipid-Based Formulations: These are particularly effective for lipophilic drugs.[1][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[2][7]

  • Amorphous Solid Dispersions: By dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix, you can significantly improve its dissolution rate and solubility.[5][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.[1][9]

Question 3: How do I choose the most suitable formulation strategy for my this compound derivative?

Answer:

The selection of an appropriate formulation strategy depends on the specific physicochemical properties of your derivative and the desired therapeutic application.[5] The following table summarizes the advantages and disadvantages of common approaches.

Formulation StrategyAdvantagesDisadvantages
Micronization/Nanonization Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[7]
Lipid-Based Formulations (SEDDS/SMEDDS) Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[5][7]Potential for drug precipitation upon dilution in the GI tract; chemical instability of the drug in the formulation.[7]
Amorphous Solid Dispersions Significantly improves dissolution rate; high drug loading is possible.[5][7]The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility.
Cyclodextrin Complexation Increases aqueous solubility and dissolution rate; can improve stability.[1][9]The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high doses.

Question 4: My in vitro Caco-2 permeability assay for a formulated this compound derivative (PAC-D2-LBF) shows high efflux. What does this indicate and how can I address it?

Answer:

High efflux in a Caco-2 assay suggests that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the lumen, thereby reducing its net absorption.[2]

To address this, you can:

  • Co-administer with an Efflux Inhibitor: In your Caco-2 experiment, include a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Formulation Strategies to Inhibit Efflux: Some formulation excipients, particularly certain surfactants and polymers used in lipid-based formulations and solid dispersions, can inhibit the function of efflux transporters.[7]

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of the derivative to reduce its affinity for efflux transporters.[13]

Question 5: What are the key parameters to evaluate in an in vivo pharmacokinetic study for my this compound derivative formulation?

Answer:

In an in vivo pharmacokinetic study, you will administer the formulation to an animal model (e.g., rats, mice) and collect blood samples at various time points. The key parameters to determine from the plasma concentration-time profile are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. It is calculated by comparing the AUC of the oral dose to the AUC of an intravenous (IV) dose.

These parameters will allow you to assess both the rate and extent of drug absorption from your formulation.[14]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the intestinal permeability of a this compound derivative. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.[15][16]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[16]

  • Transwell permeable supports (e.g., 24-well plates).[16]

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer.[17]

  • This compound derivative stock solution (e.g., in DMSO).

  • Lucifer yellow or a similar low-permeability marker.

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound.

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer.[16] The culture medium should be changed every 2-3 days.[16]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junction formation.[16][17]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low passage of this marker indicates good monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing the test compound (this compound derivative) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the this compound derivative in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Illustrative)

This protocol provides a general framework for assessing the oral bioavailability of a this compound derivative formulation.

Materials:

  • Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

  • This compound derivative formulation (e.g., a SMEDDS formulation).

  • Vehicle for control group (e.g., saline or the formulation vehicle without the drug).

  • Intravenous formulation of the this compound derivative (dissolved in a suitable vehicle).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized tubes).

  • Centrifuge.

  • Analytical instrumentation (e.g., LC-MS/MS).

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

    • Divide the animals into groups (e.g., oral formulation group, IV group). A minimum of 3-5 animals per group is recommended.

    • Administer the oral formulation via oral gavage at a predetermined dose.

    • Administer the IV formulation via tail vein injection at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:

      • Pre-dose (0)

      • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Place the blood samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Determine the key pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), and AUC(0-inf).

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Quantitative Data Summary

The following tables present hypothetical data for this compound and its derivatives to illustrate the effects of different formulation strategies.

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)LogP
This compound 450.6< 14.2
PAC-D1 520.7< 0.55.1
PAC-D2 480.61.53.8

Table 2: In Vitro Performance of Different PAC-D1 Formulations

FormulationMean Particle Size (nm)Solubility in Simulated Gastric Fluid (µg/mL)Dissolution Rate (% dissolved in 30 min)
Unprocessed PAC-D1 > 5000< 0.5< 5
Micronized PAC-D1 2000 - 50002.525
Nanosuspension of PAC-D1 2501565
PAC-D1 in SMEDDS N/A (forms microemulsion < 100 nm)> 100> 90
PAC-D1 Solid Dispersion (1:5 drug:polymer) N/A85> 85

Table 3: Caco-2 Permeability of PAC-D2 in Different Formulations

Compound/FormulationPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio
PAC-D2 (unformulated) 0.84.05.0
PAC-D2 with Verapamil 2.53.81.5
PAC-D2 in SMEDDS 3.24.11.3

Table 4: In Vivo Pharmacokinetic Parameters of PAC-D1 Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC(0-24h) (ng·hr/mL)Absolute Bioavailability (F%)
Unprocessed PAC-D1 Not Detected-Not Detected< 1
Nanosuspension of PAC-D1 15026508
PAC-D1 in SMEDDS 4501220027

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vitro Screening cluster_3 In Vivo Evaluation A This compound Derivative B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Particle Size Reduction (Micronization, Nanonization) B->C Select Strategy D Lipid-Based Formulations (SEDDS, SMEDDS) B->D Select Strategy E Solid Dispersions B->E Select Strategy F Other Techniques (Cyclodextrins, etc.) B->F Select Strategy G Solubility & Dissolution Testing C->G D->G E->G F->G H Caco-2 Permeability Assay G->H Promising Solubility I Metabolic Stability H->I Good Permeability J Pharmacokinetic Study (Animal Model) I->J Metabolically Stable K Bioavailability Calculation J->K L L K->L Is Bioavailability Improved? L->C No, Re-formulate M Lead Formulation Identified L->M Yes G PAC_D PAC Derivative PAC_D_in PAC Derivative PAC_D->PAC_D_in Passive Diffusion (High LogP) Metabolism Metabolism (e.g., CYP3A4) PAC_D_in->Metabolism First-Pass Effect Pgp P-glycoprotein (Efflux Transporter) PAC_D_in->Pgp PAC_D_abs Absorbed PAC Derivative PAC_D_in->PAC_D_abs Absorption Pgp->PAC_D Efflux

References

Technical Support Center: Synthesis of Pterisolic Acid C and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific, detailed total synthesis of Pterisolic acid C has not been published in peer-reviewed literature. Therefore, this guide provides general troubleshooting and FAQ for the synthesis of complex diterpenoids with functionalities similar to those anticipated in a potential synthesis of this compound. The guidance is based on established principles in natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting a multi-step synthesis of a complex diterpenoid similar to this compound, and I am observing a low overall yield. What are the common causes?

Low overall yields in complex natural product synthesis are common and can stem from a variety of factors. Key areas to investigate include:

  • Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can lead to a host of side reactions.

  • Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can significantly impact yield. It is crucial to meticulously control these parameters.

  • Intermediate Stability: Complex intermediates can be unstable. Ensure appropriate workup and purification conditions are used to prevent degradation.

  • Cumulative Losses: Even with high yields in individual steps, a long synthetic sequence will result in a low overall yield. Consider convergent synthetic strategies to mitigate this.

Q2: During the oxidation of a hydroxyl group in my synthetic intermediate, I am observing the formation of multiple products. How can I improve the selectivity of this reaction?

The oxidation of hydroxyl groups in complex molecules can be challenging due to the presence of multiple reactive sites. To improve selectivity:

  • Choice of Oxidant: The choice of oxidizing agent is critical. For example, for the selective oxidation of a primary alcohol in the presence of a secondary alcohol, reagents like DMP (Dess-Martin periodinane) or a Swern oxidation may be preferred over less selective reagents like chromic acid.

  • Protecting Groups: Employing protecting groups for other sensitive functionalities is a standard strategy to prevent unwanted side reactions.

  • Steric Hindrance: The steric environment around the target hydroxyl group can be exploited. Bulky oxidizing agents may selectively react with less sterically hindered alcohols.

Q3: I am struggling with the stereoselective formation of a key chiral center in my synthesis. What strategies can I employ to improve the diastereoselectivity?

Controlling stereochemistry is a central challenge in natural product synthesis. Consider the following approaches:

  • Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of a reaction. The auxiliary is later removed.

  • Substrate Control: The existing stereocenters in the molecule can direct the stereochemistry of a new center. This is known as substrate-controlled diastereoselection.

  • Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity. For example, asymmetric hydrogenation or epoxidation reactions are powerful tools.

Troubleshooting Guide: Common Side Reactions and Minimization Strategies

Problem Potential Side Reaction Troubleshooting and Minimization Strategies
Low yield in a Grignard or organolithium addition to a carbonyl. Enolization of the carbonyl compound. - Use a less sterically hindered organometallic reagent.- Employ a more reactive organometallic reagent (e.g., organolithium instead of Grignard).- Add a Lewis acid such as CeCl₃ to enhance the electrophilicity of the carbonyl.
Formation of an elimination product during a nucleophilic substitution. E2 elimination. - Use a less basic nucleophile.- Lower the reaction temperature.- Choose a solvent that disfavors the E2 mechanism (e.g., a polar aprotic solvent).
Epimerization of a stereocenter alpha to a carbonyl group. Base- or acid-catalyzed enolization followed by protonation from the opposite face. - Use non-protic and non-basic/acidic conditions for subsequent steps.- If epimerization is unavoidable, consider an equilibration step to favor the desired diastereomer.
Over-oxidation of an alcohol to a carboxylic acid. Oxidation of the intermediate aldehyde. - Use a milder oxidizing agent that is known to stop at the aldehyde stage (e.g., PCC or DMP).- Carefully control the stoichiometry of the oxidant.

Experimental Protocols

General Protocol for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution at room temperature.

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Workup: Stir the biphasic mixture vigorously until the solid waste is dissolved. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Experimental Workflow

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction in Progress cluster_workup Workup and Purification cluster_analysis Analysis start Substrate + Solvent in Flask reagent Add Reagent start->reagent reaction Stir at Controlled Temperature reagent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for a chemical synthesis experiment, from reaction setup to product analysis.

Technical Support Center: Troubleshooting Pterisolic Acid C HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pterisolic acid C.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and Gaussian in shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with a trailing edge that is drawn out.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy and reproducibility of the analytical method.[1]

Q2: What are the most common causes of peak tailing when analyzing acidic compounds like this compound?

A2: For acidic compounds, peak tailing is often a result of:

  • Secondary Interactions: Unwanted interactions can occur between the acidic analyte and the stationary phase. A primary cause is the interaction of the ionized acidic compound with residual silanol groups on the surface of silica-based column packing.[2][3]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not properly controlled, this compound can exist in both its ionized and non-ionized forms. This can lead to peak broadening and tailing.[1] Operating at a pH close to the pKa of the analyte is a common reason for asymmetrical peaks.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[3][4]

  • Column Degradation: Over time, the performance of an HPLC column can degrade. This can manifest as voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[5]

  • Extra-Column Effects: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing, especially for early-eluting peaks.[4]

Troubleshooting Guide for this compound Peak Tailing

This troubleshooting guide follows a logical workflow to help you identify and resolve the cause of peak tailing in your this compound analysis.

Troubleshooting_Workflow start Peak Tailing Observed for This compound step1 Step 1: Initial Assessment Are all peaks tailing or only This compound? start->step1 step2 Step 2: Investigate System-Wide Issues step1->step2 All peaks tailing step3 Step 3: Address Analyte-Specific Chemical Interactions step1->step3 Only this compound is tailing solution1 Check for extra-column volume, column voids, or contamination. step2->solution1 solution2 Optimize mobile phase pH, use an end-capped column, or add a mobile phase modifier. step3->solution2

References

Technical Support Center: Pterisolic Acid C and Diterpenoid Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific, validated assays for Pterisolic acid C. The following technical support guide is based on established methodologies for the analysis of related diterpenoids. The protocols and troubleshooting advice provided are intended as a general framework and may require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid compound isolated from the plant Pteris semipinnata. Its chemical formula is C₂₀H₂₆O₄ and it has a molecular weight of 330.42 g/mol .[1][2][3] As a diterpenoid, it belongs to a large class of natural products with diverse biological activities.

Q2: Which analytical methods are most suitable for quantifying this compound?

Given its classification as a diterpenoid, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is the recommended method for the quantification of this compound. HPLC offers high resolution and sensitivity for the analysis of complex mixtures and pure compounds.

Q3: What are the common sources of variability in diterpenoid assays?

Variability in diterpenoid assays can arise from several factors, including:

  • Sample Preparation: Incomplete extraction, sample degradation, and inconsistencies in sample handling.

  • Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate.

  • Instrument Performance: Detector drift, injector imprecision, and column degradation.

  • Standard Preparation: Inaccurate weighing, improper dissolution, and degradation of the reference standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions

Cause Solution
Column Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a mobile phase with a pH below its pKa is recommended.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the column.
Presence of Silanol Interactions Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%).
Issue 2: Low Analyte Recovery

Possible Causes & Solutions

Cause Solution
Incomplete Extraction Optimize the extraction solvent, time, and temperature. Sonication or vortexing can improve extraction efficiency.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces.
Sample Degradation Protect the sample from light and heat. Analyze samples as quickly as possible after preparation or store them at low temperatures (-20°C or -80°C).
Precipitation in the Mobile Phase Ensure the sample is fully dissolved in the mobile phase. If necessary, use a stronger injection solvent.
Issue 3: High Baseline Noise

Possible Causes & Solutions

Cause Solution
Air Bubbles in the System Degas the mobile phase before use. Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter.
Detector Lamp Failure Check the detector lamp's energy output. Replace the lamp if it is nearing the end of its lifespan.
Column Bleed Use a high-quality column and operate within the recommended pH and temperature ranges.

Experimental Protocols

Representative HPLC-UV Method for Diterpenoid Quantification

This protocol is a general guideline and should be optimized for this compound.

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of this compound reference standard.
  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
  • Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from plant material):

  • Grind the dried plant material to a fine powder.
  • Accurately weigh 1 g of the powdered sample into a centrifuge tube.
  • Add 10 mL of methanol and extract by sonication for 30 minutes.
  • Centrifuge at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 210 nm (This may need to be optimized based on the UV spectrum of this compound)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve & Prepare Stock weigh_std->dissolve_std dilute_std Prepare Calibration Curve Standards dissolve_std->dilute_std hplc_setup HPLC System Setup dilute_std->hplc_setup extract_sample Extract Analyte weigh_sample->extract_sample filter_sample Filter Extract extract_sample->filter_sample filter_sample->hplc_setup inject_std Inject Standards hplc_setup->inject_std inject_sample Inject Sample inject_std->inject_sample gen_curve Generate Calibration Curve inject_sample->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for diterpenoid analysis.

troubleshooting_hplc cluster_peak Poor Peak Shape cluster_recovery Low Recovery cluster_baseline Baseline Issues start Problem Detected peak_shape Tailing or Fronting? start->peak_shape low_recovery Signal Intensity Low? start->low_recovery baseline Noisy or Drifting? start->baseline overload Decrease Concentration/Volume peak_shape->overload Yes ph Adjust Mobile Phase pH peak_shape->ph Yes contamination Wash/Replace Column peak_shape->contamination Yes extraction Optimize Extraction low_recovery->extraction Yes degradation Protect Sample from Light/Heat low_recovery->degradation Yes adsorption Use Inert Vials low_recovery->adsorption Yes degas Degas Mobile Phase baseline->degas Yes clean Use Fresh Solvents baseline->clean Yes lamp Check Detector Lamp baseline->lamp Yes

Caption: Troubleshooting decision tree for common HPLC issues.

hypothetical_pathway cluster_cell Cellular Response (Hypothetical) pterisolic_acid This compound receptor Cell Surface Receptor pterisolic_acid->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Anti-inflammatory) nucleus->gene_expression

Caption: Hypothetical signaling pathway modulated by a diterpenoid.

References

Validation & Comparative

Pterisolic Acid C vs. Ursolic Acid: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a direct comparative analysis of the anticancer activity between Pterisolic acid C and ursolic acid is not feasible due to the limited availability of scientific literature and experimental data on this compound. While ursolic acid has been extensively studied for its potent anticancer properties across various cancer types, research on the bioactivity of this compound remains scarce.

Ursolic Acid: A Well-Established Anticancer Agent

Ursolic acid, a pentacyclic triterpenoid found in numerous plants, has demonstrated significant anticancer effects through multiple mechanisms of action. Extensive in vitro and in vivo studies have elucidated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.

Key Anticancer Mechanisms of Ursolic Acid:
  • Induction of Apoptosis: Ursolic acid triggers apoptosis through both the intrinsic and extrinsic pathways. It can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute apoptosis.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.

  • Inhibition of Signaling Pathways: Ursolic acid has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. By inhibiting these pathways, it can suppress cancer cell growth, survival, and invasion.

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Ursolic acid possesses anti-inflammatory properties that may contribute to its overall anticancer activity.

  • Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen, thereby restricting tumor growth.

This compound: Unexplored Potential

In contrast to the wealth of information on ursolic acid, there is a significant lack of published research on the anticancer activity of this compound. Scientific databases and literature searches do not yield sufficient data to provide a meaningful overview of its potential efficacy, mechanisms of action, or cytotoxic effects against cancer cells.

Future Directions

To enable a comprehensive comparison, further research is imperative to investigate the potential anticancer properties of this compound. Such studies should include:

  • In vitro cytotoxicity assays to determine the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanistic studies to elucidate the signaling pathways and molecular targets affected by this compound.

  • In vivo studies using animal models to evaluate its anti-tumor efficacy and safety profile.

Until such data becomes available, a direct and objective comparison of the anticancer activities of this compound and ursolic acid cannot be conducted. The scientific community awaits further investigation into the potential therapeutic benefits of this compound.

A Comparative Analysis of Bioactive Triterpenoids from Tripterygium wilfordii: Celastrol vs. Wilforlide A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of prominent triterpenoids derived from the medicinal plant Tripterygium wilfordii. This guide focuses on Celastrol and Wilforlide A, due to the lack of available scientific data for Pterisolic acid C.

The plant Tripterygium wilfordii, commonly known as "Thunder God Vine," is a rich source of diverse terpenoids with potent biological activities.[1][2] Among these, triterpenoids have garnered significant attention for their therapeutic potential, particularly in the realms of inflammation, autoimmune disorders, and oncology.[1][3] This guide provides a detailed comparison of two of the most studied triterpenoids from this plant: Celastrol and Wilforlide A.

Overview of Compared Triterpenoids

Celastrol is a pentacyclic triterpenoid that has been extensively investigated for its anti-inflammatory, immunosuppressive, and anticancer properties.[4] It is recognized as one of the most potent bioactive compounds in Tripterygium wilfordii.[5]

Wilforlide A is another significant triterpenoid isolated from Tripterygium wilfordii. It is known for its potent anti-inflammatory and immunosuppressive effects and is a key component of Tripterygium glycoside preparations used in traditional Chinese medicine.[1]

Comparative Biological Activity

The primary therapeutic effects of both Celastrol and Wilforlide A stem from their potent anti-inflammatory and immunosuppressive activities. While both compounds exhibit cytotoxic effects against various cancer cell lines, their efficacy and mechanisms of action show distinct nuances.

Cytotoxic Activity

Celastrol has demonstrated significant cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Celastrol are often in the low micromolar range, indicating high potency. Wilforlide A also possesses cytotoxic properties, although it is generally considered less potent than Celastrol in this regard.

CompoundCell LineAssayIC50 (µM)Reference
Celastrol H460 (Non-small cell lung cancer)MTT Assay1.288[6]
PC-9 (Non-small cell lung cancer)MTT Assay2.486[6]
H520 (Non-small cell lung cancer)MTT Assay1.225[6]
SKBr-3 (Breast cancer)Cell Viability Assay0.13[7]
HOS (Osteosarcoma)MTT Assay2.55[8]
MG-63 (Osteosarcoma)MTT Assay1.97[8]
U-2OS (Osteosarcoma)MTT Assay2.11[8]
Saos-2 (Osteosarcoma)MTT Assay1.05[8]
Wilforlide A PC3-TxR (Docetaxel-resistant prostate cancer)Cytotoxicity Assay~10 µg/mL (~20.5 µM)[9]
DU145-TxR (Docetaxel-resistant prostate cancer)Cytotoxicity Assay~10 µg/mL (~20.5 µM)[9]
Anti-inflammatory Activity

Both Celastrol and Wilforlide A are potent inhibitors of inflammatory pathways. Their primary mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as other inflammatory mediators like nitric oxide (NO).

CompoundAssayCell LineEffectReference
Celastrol Inhibition of NO productionRAW 264.7 macrophagesSignificant suppression[10]
Inhibition of TNF-α productionRAW 264.7 macrophagesSignificant suppression[10]
Wilforlide A Inhibition of pro-inflammatory cytokine secretion (MCP-1, GM-CSF, M-CSF)Synovial cellsPotent inhibition[1]
Inhibition of iNOS expressionSynoviumInhibition[11]
Immunosuppressive Activity

The immunosuppressive effects of Celastrol and Wilforlide A are closely linked to their anti-inflammatory properties and their ability to modulate immune cell function. Both compounds have been shown to inhibit the proliferation and activation of lymphocytes, key cells of the adaptive immune system.

CompoundAssayEffectReference
Celastrol Inhibition of B cell migration and antibody responsesPotent suppression[12]
Wilforlide A Inhibition of T and B lymphocyte proliferationPotent immunosuppressive activity[1]

Mechanisms of Action: The NF-κB Signaling Pathway

A primary molecular target for both Celastrol and Wilforlide A is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.

Celastrol has been shown to inhibit NF-κB activation by targeting multiple points in the pathway. It can directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα.[10][13] Some studies also suggest that Celastrol can interfere with the DNA binding activity of NF-κB.

Wilforlide A also exerts its anti-inflammatory effects by suppressing the NF-κB pathway. It has been demonstrated to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][11]

NF-kB Signaling Pathway Inhibition Inhibition of NF-κB Signaling by Celastrol and Wilforlide A cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, LPS, etc. Receptor Receptor (e.g., TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription Celastrol Celastrol Celastrol->IKK Inhibits WilforlideA Wilforlide A WilforlideA->p_IkBa Inhibits Degradation

Figure 1. Simplified diagram of NF-κB pathway inhibition by Celastrol and Wilforlide A.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of Tripterygium triterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Celastrol, Wilforlide A) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow General Experimental Workflow for Triterpenoid Comparison cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Compound Triterpenoid Isolation & Purification (Celastrol, Wilforlide A) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) Compound->AntiInflammatory Immunosuppressive Immunosuppressive Assay (e.g., Lymphocyte Proliferation) Compound->Immunosuppressive Cells Cell Line Culture (Cancer, Immune, etc.) Cells->Cytotoxicity Cells->AntiInflammatory Cells->Immunosuppressive IC50 IC50 Value Calculation Cytotoxicity->IC50 AntiInflammatory->IC50 Immunosuppressive->IC50 Comparison Comparative Analysis IC50->Comparison Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Mechanism->Comparison

References

Validating the Anti-inflammatory Effects of Pterisolic Acid C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory properties of Pterisolic acid C. Due to the limited publicly available data on this compound, this document serves as a comparative template, outlining standard experimental protocols and benchmarks based on the well-documented anti-inflammatory activities of other natural compounds. The methodologies and data presented herein are designed to guide the investigation of novel anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a novel compound is typically assessed by its ability to inhibit key inflammatory mediators in a dose-dependent manner. The following tables present hypothetical yet representative data for this compound, benchmarked against known anti-inflammatory compounds like Ferulic Acid and Vitamin C. These values are illustrative and intended to provide a comparative context for experimental outcomes.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)
This compound (Hypothetical) 115.2 ± 2.112.5 ± 1.8
1045.8 ± 4.338.7 ± 3.5
5078.5 ± 6.265.1 ± 5.4
Ferulic Acid (Reference) 112.7 ± 1.910.3 ± 1.5
1040.1 ± 3.835.2 ± 3.1
5072.3 ± 5.960.8 ± 4.9
Vitamin C (Reference) 18.5 ± 1.25.1 ± 0.9
1025.4 ± 2.818.9 ± 2.2
5055.9 ± 4.742.6 ± 3.8

Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound (Hypothetical) 118.3 ± 2.514.1 ± 1.920.5 ± 2.8
1050.1 ± 4.942.6 ± 4.155.3 ± 5.2
5082.7 ± 7.175.2 ± 6.885.9 ± 7.5
Ferulic Acid (Reference) 115.8 ± 2.211.9 ± 1.618.1 ± 2.4
1048.6 ± 4.539.8 ± 3.752.4 ± 4.8
5079.2 ± 6.570.1 ± 6.181.7 ± 7.0
Vitamin C (Reference) 110.2 ± 1.57.8 ± 1.112.3 ± 1.7
1030.5 ± 3.125.3 ± 2.633.8 ± 3.4
5060.1 ± 5.352.7 ± 4.963.4 ± 5.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the anti-inflammatory effects of a test compound in vitro.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

Cell Viability Assay

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed. Cells are treated with the test compound at the same concentrations used in the anti-inflammatory assays for 24 hours. The MTT reagent is then added, and after a further incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm.

Nitric Oxide (NO) Assay (Griess Test)

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine and PGE2 Assays (ELISA)

The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key components of inflammatory signaling pathways.

  • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the anti-inflammatory effects of this compound involves investigating its impact on key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription Pterisolic_Acid_C This compound Pterisolic_Acid_C->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK, is another critical regulator of the inflammatory response.[3][4] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory mediators.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Activation p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation Phospho_p38 P-p38 Phospho_ERK P-ERK Phospho_JNK P-JNK Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Activation Phospho_ERK->Transcription_Factors Activation Phospho_JNK->Transcription_Factors Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Transcription Pterisolic_Acid_C This compound Pterisolic_Acid_C->Upstream_Kinases

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory effects of a test compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation LPS Stimulation (1 µg/mL) Pretreatment->Stimulation Cell_Viability Cell Viability Assay (MTT) Stimulation->Cell_Viability Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Data_Quantification Data Quantification and Statistical Analysis Cell_Viability->Data_Quantification NO_Assay NO Assay (Griess Test) Supernatant_Collection->NO_Assay ELISA ELISA (TNF-α, IL-6, IL-1β, PGE2) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB & MAPK pathways) Cell_Lysis->Western_Blot NO_Assay->Data_Quantification ELISA->Data_Quantification Western_Blot->Data_Quantification

Caption: General experimental workflow for in vitro anti-inflammatory screening.

References

Pterisolic Acid C: Efficacy in Animal Models Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of Pterisolic acid C's therapeutic potential, as no studies detailing its efficacy in animal models of disease have been published to date. While the compound is available from chemical suppliers for research purposes, its biological effects and potential as a treatment for any disease remain unexplored in preclinical in vivo studies.

Initial investigations into the efficacy of this compound were confounded by unrelated data concerning a different compound, Praeruptorin C. It is crucial to distinguish between these two separate chemical entities. Subsequent and more targeted searches for this compound yielded no peer-reviewed articles or experimental data on its application or effectiveness in animal studies. This absence of information prevents any objective comparison with other therapeutic alternatives.

For researchers, scientists, and drug development professionals, this indicates that this compound is a novel compound with an uncharacterized in vivo bioactivity profile. Any consideration of this compound for therapeutic development would necessitate foundational preclinical research, beginning with assessments of its safety, tolerability, and efficacy in relevant animal models of disease.

Without any available data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or visualize signaling pathways related to the in vivo efficacy of this compound. Further research is required to elucidate the potential of this compound.

A Comparative Analysis of Pterisolic Acid C Derivatives: A Proposed Framework for Evaluating Anti-inflammatory and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for the comparative analysis of novel Pterisolic acid C derivatives. Due to the limited availability of published data on this compound and its analogues, this document outlines a hypothetical study, providing a robust template for researchers to follow. It includes proposed synthetic strategies, detailed experimental protocols for evaluating biological activity, and a framework for data presentation and visualization.

This compound, a diterpenoid natural product, represents a potential starting point for the development of new therapeutic agents. Diterpenoids, as a class, have demonstrated a wide array of biological activities, including anti-inflammatory and cytotoxic effects, making them attractive scaffolds for drug discovery. This guide focuses on the evaluation of this compound derivatives for these two key activities.

Proposed Synthesis of this compound Derivatives

To explore the structure-activity relationship of this compound, a series of derivatives can be synthesized by modifying its core structure. Key functional groups that can be targeted for modification include the carboxylic acid, hydroxyl groups, and the diterpenoid backbone. A proposed synthetic workflow is outlined below.

Synthetic_Workflow cluster_start Starting Material cluster_modification Chemical Modifications cluster_derivatives This compound Derivatives Pterisolic_Acid_C This compound Esterification Esterification (e.g., with various alcohols) Pterisolic_Acid_C->Esterification R-OH, DCC Amidation Amidation (e.g., with various amines) Pterisolic_Acid_C->Amidation R-NH2, EDCI Oxidation Oxidation of Hydroxyl Groups Pterisolic_Acid_C->Oxidation PCC / DMP Glycosylation Glycosylation Pterisolic_Acid_C->Glycosylation Glycosyl donor, Promoter Ester_Derivatives Ester Derivatives (PAC-E1, PAC-E2, ...) Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives (PAC-A1, PAC-A2, ...) Amidation->Amide_Derivatives Oxidized_Derivatives Oxidized Derivatives (PAC-O1, PAC-O2, ...) Oxidation->Oxidized_Derivatives Glycoside_Derivatives Glycoside Derivatives (PAC-G1, PAC-G2, ...) Glycosylation->Glycoside_Derivatives

Caption: Proposed synthetic workflow for generating this compound derivatives.

Comparative Biological Activity Data

The following table provides a template for summarizing the cytotoxic and anti-inflammatory activities of the parent compound and its hypothetical derivatives.

Compound IDModificationIC50 (µM) on A549 CellsIC50 (µM) on RAW 264.7 CellsNitric Oxide Inhibition (%) at 50 µM
This compound ->100>10015 ± 2.5
PAC-E1 Methyl Ester85.2 ± 5.192.3 ± 6.425 ± 3.1
PAC-E2 Ethyl Ester76.5 ± 4.881.7 ± 5.932 ± 2.8
PAC-A1 N-propyl Amide54.3 ± 3.965.1 ± 4.245 ± 4.0
PAC-A2 N-benzyl Amide42.1 ± 2.753.8 ± 3.558 ± 3.7
PAC-O1 C-7 Ketone68.9 ± 6.277.4 ± 5.138 ± 4.5
PAC-G1 C-7 O-glucoside>100>10018 ± 2.1

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound derivatives on the human lung carcinoma cell line A549 and the murine macrophage cell line RAW 264.7.

Materials:

  • This compound and its derivatives

  • A549 and RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed A549 or RAW 264.7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the compounds to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound and its derivatives

  • RAW 264.7 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis

The anti-inflammatory effects of this compound derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates PAC_Derivative This compound Derivative PAC_Derivative->IKK Inhibits DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Logic and Workflow

The overall experimental design follows a logical progression from synthesis to comprehensive biological evaluation.

Experimental_Logic Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening Synthesis->Screening Cytotoxicity Cytotoxicity Assay (MTT) Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess) Screening->Anti_inflammatory Analysis Data Analysis & SAR Cytotoxicity->Analysis Anti_inflammatory->Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Analysis->Mechanism Conclusion Identification of Lead Compounds Mechanism->Conclusion

Caption: Logical workflow for the comparative analysis of this compound derivatives.

This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound derivatives. By following these proposed synthetic and experimental strategies, researchers can effectively explore the therapeutic potential of this natural product scaffold.

Pterisolic Acid C: A Comparative Analysis of Its Potential Mechanism of Action Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Pterisolic acid C, a novel ent-kaurane diterpenoid, suggests its potential as a cytotoxic and anti-inflammatory agent. While direct experimental data on this compound is not yet available in published literature, this guide provides a detailed comparison of its inferred mechanism of action with well-established inhibitors, supported by available experimental data for related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a natural product isolated from the fern Pteris semipinnata. It belongs to the class of ent-kaurane diterpenoids, a group of chemical compounds known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are pending, the known activities of other ent-kaurane diterpenoids provide a basis for inferring its potential mechanisms of action.

Potential Mechanism of Action: Cytotoxicity

Based on the known mechanisms of other ent-kaurane diterpenoids, such as Oridonin, this compound is hypothesized to exert cytotoxic effects on cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.

The apoptotic pathway likely involves the modulation of key regulatory proteins. It is suggested that this compound may, like other compounds in its class, activate pro-apoptotic proteins such as Bax and caspases while inhibiting anti-apoptotic proteins like Bcl-2. This disruption of the mitochondrial membrane potential would lead to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in cell death.

Furthermore, this compound may induce cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints, such as the G2/M phase. This allows time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Comparative Analysis: this compound vs. Known Cytotoxic Agents

To contextualize the potential efficacy of this compound, its inferred mechanism is compared with that of Oridonin, a well-studied ent-kaurane diterpenoid, and other standard cytotoxic drugs.

CompoundTarget Cell Line(s)IC50 (µM)Mechanism of Action
This compound Not yet determinedNot yet determinedInferred to induce apoptosis and cell cycle arrest.
Oridonin AGS (gastric cancer)2.63 (48h)[1]Induces apoptosis via JNK signaling pathway and cell cycle arrest.[1]
HGC27 (gastric cancer)9.27 (48h)[1]Induces apoptosis via JNK signaling pathway and cell cycle arrest.[1]
MGC803 (gastric cancer)11.06 (48h)[1]Induces apoptosis via JNK signaling pathway and cell cycle arrest.
BEL-7402 (liver cancer)0.50[2]Induces apoptosis.[2]
K562 (leukemia)0.95[2]Induces S phase arrest.[2]
TE-8 (esophageal cancer)3.00 (72h)[3]Induces apoptosis.[3]
Doxorubicin Various cancer cell linesVaries (typically sub-micromolar to low micromolar)DNA intercalation and inhibition of topoisomerase II.
Paclitaxel Various cancer cell linesVaries (typically nanomolar range)Stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Experimental Protocols: Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values for cytotoxic compounds are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Oridonin) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

MTT Assay Workflow

Potential Mechanism of Action: Anti-Inflammatory Activity

Compounds isolated from Pteris semipinnata have demonstrated anti-inflammatory properties, including the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) induction. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Therefore, it is plausible that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Inhibition of the NF-κB pathway can occur at various levels. This compound might prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as cytokines and chemokines.

Comparative Analysis: this compound vs. Known NF-κB Inhibitors

The potential anti-inflammatory mechanism of this compound is compared here with Parthenolide, a well-characterized natural product inhibitor of NF-κB, and Ascorbic Acid (Vitamin C), which also exhibits anti-inflammatory properties.

CompoundTargetIC50 / Effective ConcentrationMechanism of Action
This compound Inferred: NF-κB pathwayNot yet determinedInferred to inhibit NF-κB activation.
Parthenolide TLR4 expression1.373 µM[4]Inhibits IKK, preventing IκBα degradation and subsequent NF-κB activation.[4]
NF-κB activityDose-dependent inhibition[5]
Ascorbic Acid Inflammatory markers (e.g., IL-6, hs-CRP)500 mg twice daily (in humans)[6]Modulates NF-κB signaling and reduces the expression of pro-inflammatory cytokines.[6][7][8]

Experimental Protocols: NF-κB Reporter Assay

The inhibitory effect of a compound on NF-κB activation can be quantified using a reporter gene assay.

  • Cell Transfection: Cells (e.g., HEK293) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound.

  • Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α) to induce the NF-κB signaling pathway.

  • Lysis and Luciferase Assay: After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The IC50 value can be calculated from the dose-response curve.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_transcription Nuclear Events Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_active NF-κB (active) IkBa_p->NFkB_active Releases IkBa->IkBa_p NFkB_inactive NF-κB (inactive) NFkB_inactive->IkBa Bound to Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates

Simplified NF-κB Signaling Pathway

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its classification as an ent-kaurane diterpenoid strongly suggests potential cytotoxic and anti-inflammatory activities. Based on the well-documented activities of related compounds like Oridonin, this compound is likely to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, its potential to inhibit the NF-κB signaling pathway, as observed with other constituents of Pteris semipinnata, positions it as a candidate for anti-inflammatory drug development.

Further in-depth studies are imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such research will be crucial to validate its therapeutic potential and to determine its efficacy and safety profile in comparison to existing inhibitors. The data presented in this guide, based on analogous compounds, provides a foundational framework for these future investigations.

References

Pterisolic Acid C: A Comparative Guide to its Potential Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterisolic acid C is a diterpenoid natural product isolated from the fern Pteris semipinnata.[1][2] While direct experimental data on the bioactivity of this compound is not yet available in peer-reviewed literature, its chemical classification and origin suggest potential anti-inflammatory and anticancer properties. This guide provides a comparative analysis of the known biological activities of extracts from its source plant, Pteris semipinnata, and related diterpenoid compounds. The experimental protocols and signaling pathways detailed herein offer a foundational framework for initiating research into the bioactivity of this compound.

Introduction to this compound

This compound is an ent-kaurane diterpenoid with the chemical formula C₂₀H₂₆O₄.[1] It belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] this compound, along with its structural analogs Pterisolic acids A, B, D, E, and F, has been isolated from Pteris semipinnata, a fern species used in traditional medicine.[6][7]

Comparative Bioactivity Data

Given the absence of specific data for this compound, this section summarizes the bioactivity of relevant diterpenoids and extracts from the Pteris genus to provide a predictive comparison.

Table 1: Anticancer Activity of Selected Diterpenoids
Compound/ExtractTypeCell Line(s)IC₅₀/ActivityReference
Jolkinolide Bent-abietane diterpenoidHL-60, THP-1 (Leukemia)Inhibits JAK2/STAT3 pathway[8]
Oridoninent-kaurane diterpenoidVarious cancer cellsInduces apoptosis and cell cycle arrest[9]
TriptolideDiterpenoidVarious cancer cellsPotent anticancer activity, under clinical investigation[3]
Tanshinone IIADiterpenoidVarious cancer cellsAnti-RA activity through diverse pathways[3]
Ethanolic extract of Pteris semipinnataPlant ExtractHePG II, SPC-A-1, MGCStrong cytotoxicity[10]
Pterisolic acid Bent-kaurane diterpenoidNot specifiedNrf2 activator[11]
Table 2: Anti-inflammatory Activity of Selected Diterpenoids
Compound/ExtractTypeModelMechanism of ActionReference
AndrographolideDiterpenoidIn vivo and in vitroInhibition of NF-κB[3]
Carnosic acidDiterpenoidMacrophagesAntioxidant, inhibition of inflammatory mediators[12]
Marine DiterpenoidsDiterpenoidVariousInhibition of NF-κB activation, modulation of arachidonic acid metabolism[4]
Rubescensin Bent-kaurane diterpenoidRAW264.7 macrophagesInhibited NF-κB nuclear translocation (IC₅₀ = 3.073 μM)[13]
Blusamiferoid E and FDiterpenoidLPS-induced RAW264.7 cellsInhibit production of TNF-α, IL-6, and nitric oxide; downregulate NF-κB phosphorylation[14]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivities discussed above. These can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Methodology:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a compound on the expression of key proteins in a specific signaling pathway (e.g., NF-κB).

Methodology:

  • Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Diterpenoids are known to modulate several key signaling pathways involved in inflammation and cancer. Based on the activity of related compounds, this compound may interact with pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription of Pterisolic_C This compound (Potential Inhibitor) Pterisolic_C->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Pterisolic acid B, a close analog of this compound, is a known activator of this pathway.

Nrf2_Pathway cluster_nucleus Pterisolic_C This compound (Potential Activator) Keap1 Keap1 Pterisolic_C->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to

References

Safety Operating Guide

Navigating the Safe Disposal of Pterisolic Acid C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pterisolic acid C, as a research chemical, requires careful consideration for its disposal to mitigate potential environmental and health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Core Principle: Always consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EHS) guidelines before proceeding with any disposal protocol.

Hazard Assessment and Data Presentation

Prior to handling, a thorough understanding of the hazards associated with this compound is crucial. While a specific SDS for this compound is not publicly available, the general properties of organic acids allow for an assumed hazard profile.

Hazard ClassificationPotential HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1][2]
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.Avoid direct contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[3]
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield.[1][2] Ensure an eyewash station is readily accessible.[1]
Environmental Hazard The environmental impact is likely unknown. Discharge into the environment should be avoided.[4]Do not dispose of down the drain or in regular trash.[5][6]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, when handling this compound waste.[2]

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Ensure a safety shower and eyewash station are accessible.[1]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. It should be collected as a separate hazardous waste.

  • Based on its nature as an organic acid, it should be segregated from bases, oxidizing agents, and any incompatible materials.[8]

  • If this compound is dissolved in a solvent, the waste stream should be categorized based on the solvent (e.g., halogenated or non-halogenated organic waste).[5][9]

3. Waste Container Selection and Labeling:

  • Use a chemically compatible container for waste collection, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[8] Acids should never be stored in steel containers.[8]

  • The container must be in good condition, with no cracks or signs of deterioration.[8]

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[5][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The composition and concentration of the waste

    • The date accumulation started

    • The name of the Principal Investigator (PI) and the laboratory location.[5]

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Keep the waste container closed at all times, except when adding waste.[5][6]

  • Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Store the container in secondary containment to prevent spills from reaching drains.[6]

5. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's EHS department.[8][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[5]

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer. [4][5][6] Most organic acids are not suitable for drain disposal even after neutralization, as their neutralized forms may still be toxic.[8]

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, neutralize the acid with a suitable agent like sodium bicarbonate, and absorb the material with an inert absorbent (e.g., vermiculite or sand).[11]

  • Collect the cleanup materials in a sealed container, label it as hazardous waste, and dispose of it through EHS.[5]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.[3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes (Bases, Oxidizers) fume_hood->segregate container Select Compatible, Labeled Hazardous Waste Container collect Collect Waste in Labeled Container container->collect segregate->container Separate Stream store Store in Designated Satellite Accumulation Area (SAA) collect->store full Container Full or Max Accumulation Time? store->full full->store No ehs Arrange for Pickup by Environmental Health & Safety (EHS) full->ehs Yes end End: Proper Disposal ehs->end

References

Personal protective equipment for handling Pterisolic acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pterisolic acid C (CAS 1401419-87-1) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling novel or poorly characterized chemical compounds in a laboratory setting. It is imperative to obtain the official SDS from your supplier, such as AOBIOUS, prior to any handling, storage, or disposal of this substance. The information in the official SDS supersedes the general guidance provided here.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It is designed to offer procedural, step-by-step guidance to answer specific operational questions and to foster a culture of safety and trust in the laboratory.

Immediate Actions and Primary Hazards

Before working with this compound, a thorough risk assessment must be conducted. Given the lack of specific toxicity and hazard data, it is prudent to treat this compound as potentially hazardous.[1] Assume that it may be an irritant to the skin, eyes, and respiratory tract.[2][3] Long-term effects are unknown.

Key Operational Steps:

  • Obtain the SDS: Contact your supplier to request the complete Safety Data Sheet for this compound.

  • Designate a Handling Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition before beginning work.

  • Prepare for Spills: Have a spill kit readily accessible that is appropriate for a solid chemical of unknown hazard.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling chemicals with unknown hazards. The following table outlines the recommended PPE for handling this compound, which should be confirmed and updated with information from the official SDS.

Protection Type Specific Recommendations Rationale
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[1][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Inspect gloves for any signs of degradation before use.[5]Provides a barrier against skin contact. The specific glove material should be chosen based on the solvent used to dissolve this compound.
Body Protection A standard laboratory coat.[1] Consider a flame-retardant coat if flammable solvents are in use.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a chemical fume hood.[1] If this is not feasible, a risk assessment should be performed to determine if a respirator is necessary.Minimizes the risk of inhaling airborne particles of the compound.

Operational Plan: Handling and Storage

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

Handling Protocol:
  • Preparation: Before handling, ensure the work area is clean and uncluttered.[5] Cover the work surface with absorbent, plastic-backed paper.[6]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminate all equipment.[6] Wash hands and any exposed skin thoroughly with soap and water.[5][7]

Storage Protocol:

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Parameter Recommendation Justification
Temperature Store at -20°C.[2]As recommended by suppliers for maintaining the stability of the compound.
Container Keep in the original, tightly sealed container.Prevents contamination and degradation.
Location Store in a designated, clearly labeled, and well-ventilated area. Use secondary containment to prevent spills.[1]Segregates the compound from incompatible materials and contains any potential leaks.
Labeling Ensure the container is clearly labeled with the compound name, date received, and any known hazards.[1]Provides essential information for all laboratory personnel.

Disposal Plan

All waste generated from work with this compound should be considered hazardous unless confirmed otherwise by the official SDS and institutional safety protocols.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.[8]

  • Empty Containers: The original container, once empty, should be managed as hazardous waste. If institutional policy allows, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container in the regular trash.[9]

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste.

Quantitative Data

The following tables should be populated with data from the official Safety Data Sheet for this compound.

Physical and Chemical Properties

Property Value
Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Appearance Data not available. Obtain from SDS.
Melting Point Data not available. Obtain from SDS.
Boiling Point Data not available. Obtain from SDS.
Solubility Soluble in DMSO.[10] Confirm other solubilities with SDS.

Exposure Limits and Toxicity

Parameter Value
LD50 (Oral) Data not available. Obtain from SDS.
LD50 (Dermal) Data not available. Obtain from SDS.
LC50 (Inhalation) Data not available. Obtain from SDS.
Permissible Exposure Limit (PEL) Data not available. Obtain from SDS.
Threshold Limit Value (TLV) Data not available. Obtain from SDS.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal obtain_sds Obtain & Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment Inform don_ppe Don PPE risk_assessment->don_ppe Determine weigh Weigh Compound don_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff & Dispose of PPE segregate_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.